2,2,6,6-Tetramethyloxane-3,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,6,6-tetramethyloxane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-8(2)6(10)5-7(11)9(3,4)12-8/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFBKOTXULFGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(=O)C(O1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601218 | |
| Record name | 2,2,6,6-Tetramethyloxane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14744-26-4 | |
| Record name | 2,2,6,6-Tetramethyloxane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: Navigating the Landscape of a Sparsely Documented Molecule
An In-depth Technical Guide to 2,2,6,6-Tetramethyloxane-3,5-dione: Structure, Properties, and Synthetic Considerations
A Senior Application Scientist's Perspective on a Niche Heterocyclic Dione
In the vast expanse of chemical literature, some molecules are meticulously characterized, their properties and reactivities extensively documented. Others, like 2,2,6,6-Tetramethyloxane-3,5-dione , remain in the periphery, noted in chemical supplier catalogs but largely absent from peer-reviewed research. This guide is crafted for researchers, scientists, and drug development professionals who may encounter such niche compounds. Due to the limited publicly available data on 2,2,6,6-Tetramethyloxane-3,5-dione, this document adopts a first-principles approach. We will deconstruct the molecule into its core functional components—the 2,2,6,6-tetramethyl-substituted oxane ring and the 1,3-dione system —to provide a comprehensive technical guide based on the well-established chemistry of analogous structures. This approach aims to equip the reader with the foundational knowledge to predict its properties, devise synthetic strategies, and understand its potential reactivity.
The Molecule at a Glance: 2,2,6,6-Tetramethyloxane-3,5-dione
This heterocyclic compound is characterized by a six-membered oxane (tetrahydropyran) ring bearing four methyl groups at the 2 and 6 positions and ketone functionalities at the 3 and 5 positions.
Table 1: Basic Properties of 2,2,6,6-Tetramethyloxane-3,5-dione
| Property | Value |
| IUPAC Name | 2,2,6,6-Tetramethyloxane-3,5-dione |
| CAS Number | 5443-73-2 |
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| Canonical SMILES | CC1(C(=O)CC(=O)OC1(C)C)C |
Deconstruction and Analysis of Structural Moieties
To understand the potential chemistry of 2,2,6,6-Tetramethyloxane-3,5-dione, we will explore its two primary structural features: the sterically hindered tetramethyl-substituted heterocycle and the reactive 1,3-dione system.
The 2,2,6,6-Tetramethyl Heterocyclic Scaffold: Steric Hindrance and Stability
The gem-dimethyl groups at the positions alpha to the ring oxygen are a defining feature. This substitution pattern is famously present in 2,2,6,6-tetramethylpiperidine (TMP) and its derivatives, which are widely used as hindered amine light stabilizers (HALS).[1][2]
-
Steric Shielding: The four methyl groups provide significant steric bulk around the heterocyclic ring. This can influence the molecule's reactivity in several ways:
-
It may hinder intermolecular reactions at the ring atoms.
-
It can lock the ring into a specific conformation, influencing the orientation of the dione functional groups.
-
-
Increased Stability: The tetramethyl substitution can enhance the thermal and chemical stability of the molecule, a property exploited in HALS.[3] These stabilizers function by scavenging free radicals, a process in which the hindered amine is cyclically regenerated.[1][4] While our target molecule is an oxane, the principle of enhanced stability due to the tetramethyl substitution is likely to be a shared characteristic.
The 1,3-Dione System: A Hub of Reactivity
The 1,3-dione (or β-diketone) functionality is one of the most versatile and well-studied functional groups in organic chemistry.[5][6] Its reactivity is dominated by the acidity of the methylene protons flanked by the two carbonyl groups.
-
Keto-Enol Tautomerism: 1,3-diones exist as an equilibrium mixture of the diketo and enol forms.[7] The enol form is often stabilized by intramolecular hydrogen bonding, forming a six-membered ring.
Caption: Keto-enol tautomerism in a 1,3-dione system.
-
Acidity and Enolate Formation: The protons on the carbon between the two carbonyls are significantly acidic (pKa in the range of 9-11 in water for acyclic β-diketones), leading to the ready formation of a resonance-stabilized enolate anion upon treatment with a base. This enolate is a potent nucleophile.
-
Metal Chelation: The enolate form of 1,3-diones acts as an excellent bidentate ligand for a wide variety of metal ions, forming stable chelate complexes.[8][9] This property is exploited in catalysis, metal extraction, and as precursors for metal-organic frameworks.
Postulated Synthesis and Reactivity
While no specific synthesis for 2,2,6,6-Tetramethyloxane-3,5-dione is readily found in the literature, we can propose plausible synthetic routes based on the chemistry of analogous compounds like 1,3-dioxane-4,6-diones and tetrahydropyran-4-ones.
Potential Synthetic Pathways
The synthesis of related heterocyclic diones often involves condensation reactions. For instance, 1,3-dioxane-4,6-diones are typically synthesized from the reaction of malonic acid with a ketone or aldehyde.[10][11][12]
A plausible, though unverified, approach to 2,2,6,6-Tetramethyloxane-3,5-dione could involve an intramolecular cyclization of a suitably substituted acyclic precursor.
Caption: A generalized proposed synthetic workflow.
Expected Reactivity
Based on its constituent functional groups, the reactivity of 2,2,6,6-Tetramethyloxane-3,5-dione can be predicted:
-
Reactions at the Methylene Bridge: The acidic protons of the C4 methylene group would be the primary site for reactions such as alkylation, acylation, and condensation (e.g., Knoevenagel condensation) after deprotonation with a suitable base.[6][13]
-
Reactions at the Carbonyl Groups: The carbonyl groups could undergo nucleophilic addition, reduction to alcohols, or be involved in the formation of heterocycles like pyrazoles upon reaction with hydrazine derivatives.
-
Ring Opening: Under harsh conditions (e.g., strong acid or base), the oxane ring could be susceptible to cleavage.
Spectroscopic Characterization: An Educated Prediction
Without experimental data, we can predict the key spectroscopic features of 2,2,6,6-Tetramethyloxane-3,5-dione based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Singlets for the four methyl groups (likely two distinct signals due to their environment relative to the carbonyls).- A singlet for the methylene protons at C4. The chemical shift would be influenced by the equilibrium between the keto and enol forms. |
| ¹³C NMR | - Signals for the quaternary carbons at C2 and C6.- Signals for the methyl carbons.- A signal for the methylene carbon at C4.- Two signals for the carbonyl carbons at C3 and C5. |
| IR Spectroscopy | - Strong C=O stretching bands for the ketone groups (typically in the range of 1700-1750 cm⁻¹).- C-O-C stretching for the ether linkage in the oxane ring.- If a significant enol form is present, a broad O-H stretch and a C=C stretch would be observed. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (170.21 g/mol ).- Fragmentation patterns corresponding to the loss of methyl groups, carbon monoxide, and other fragments. |
Potential Applications in Drug Development and Research
While no specific applications for 2,2,6,6-Tetramethyloxane-3,5-dione have been documented, its structural motifs are present in molecules of significant interest.
-
Scaffold for Medicinal Chemistry: The tetrahydropyran ring is a common feature in many natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties.[14][15][16] The dione functionality provides a handle for further chemical modification, making this molecule a potential starting point for the synthesis of compound libraries for drug screening.
-
Building Block in Organic Synthesis: Like other 1,3-diones, it could serve as a versatile building block for the synthesis of more complex heterocyclic systems.[5]
-
Ligand for Metal Complexes: The ability of the 1,3-dione moiety to chelate metals could be explored for applications in catalysis or materials science.
Conclusion: A Call for Further Investigation
2,2,6,6-Tetramethyloxane-3,5-dione represents a molecule with intriguing structural features but a significant lack of empirical data. This guide has aimed to bridge this knowledge gap by providing a thorough analysis of its constituent parts, drawing on the well-established chemistry of tetramethyl-substituted heterocycles and 1,3-diones. The predictions made herein regarding its synthesis, reactivity, and spectroscopic properties provide a solid foundation for any researcher or scientist wishing to investigate this compound. It is our hope that this technical overview will stimulate further experimental work to fully characterize this and other sparsely documented molecules, thereby expanding the toolkit of synthetic and medicinal chemists.
References
- An efficient synthesis of 1,3-dioxane-4,6-diones. Heterocycles, 94(6), 1115. (2017).
- An efficient synthesis of 1,3-dioxane-4,6-diones. Heterocyclic Letters.
- 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis. Chemicalbook. (2023).
- 2,2,6,6-Tetramethylpiperidine. Chem-Impex.
- 2,2,6,6-Tetramethylpiperidine | 768-66-1. ChemicalBook.
- 2,2,6,6-Tetramethylpiperidine. Wikipedia.
- Anticancer 1,3-dioxane-4,6-dione derivatives and method of combinatorial synthesis thereof.
- Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione. ChemicalBook.
- Hindered amine light stabilizers. Wikipedia.
- 2, 2, 6, 6 Tetramethylpiperidine. LIFECHEM PHARMA.
- Technical Support Center: Efficient 1,3-Dioxan-4-one Ring Form
- 1,3-Cyclohexanedione. Wikipedia.
- Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. RSC Publishing. (2022).
- Kinetic and mechanistic studies of metal complexes of – diketones - a review. IOSR Journal. (2022).
- Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degrad
- Structure, principle of action and common types of hindered amine light stabilizers (HALS). (2022).
- CAS 29943-42-8: Tetrahydro-4H-pyran-4-one. CymitQuimica.
- Tetrahydro-4H-pyran-4-one. Chem-Impex.
- Synthesis and properties of multifunctional hindered amine light stabilizers.
- Tetrahydro-4H-pyran-4-one | High-Purity Reagent. Benchchem.
- Hindered Amine Light Stabilizer: Protecting Polymers from Degrad
- Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds
- Synthesis and Spectral Characterization of Novel Spiroindan-1,3-Dione: A Diels Alder Adduct.
- Chelates of β-Diketones. I. Enolization, Ionization and Spectra. Journal of the American Chemical Society.
- New Derivatives of 2,2,6,6-Tetramethylpiperidine. The Journal of Organic Chemistry.
- Indane-1,3-Dione: From Synthetic Strategies to Applic
- Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives.
- Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes Introduction:.
- Tetrahydropyran synthesis. Organic Chemistry Portal.
- 1,3-Indanedione: An versatile building block.
- Buy 2,2,6,6-tetramethyloctane-3,5-dione
- Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene. International journal of health sciences - ScienceScholar. (2022).
- Indane-1,3-Dione: From Synthetic Strategies to Applic
- Cyclohexane-1,3-dione: Properties, Applic
- Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene. Semantic Scholar.
- 2,2,6,6-Tetramethyloctane-3,5-dione | C12H22O2 | CID 18668031. PubChem.
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- 2,2,6,6-Tetramethyl-3,5-heptanedione, 98%. Thermo Fisher Scientific.
- Synthesis of Satur
- 2,2,6,6-Tetramethyl-3,5-heptanedione, 98% 5 g. Thermo Scientific Chemicals.
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- Synthesis of polyheterocycles via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing).
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Technical Monograph: Physicochemical Profile & Applications of 2,2,6,6-Tetramethyloxane-3,5-dione
Executive Summary
This technical guide provides an in-depth analysis of 2,2,6,6-Tetramethyloxane-3,5-dione (CAS: 14744-26-4), a specialized cyclic
This document is designed for researchers in medicinal chemistry and materials science (specifically MOCVD/ALD precursor development). It moves beyond basic property listing to explore the causal relationships between the molecule's structure, its tautomeric behavior, and its utility as a bidentate ligand.
Structural Identity & Physicochemical Core[1]
The molecule consists of a tetrahydropyran (oxane) core substituted with four methyl groups at the 2 and 6 positions, flanking a
Key Physicochemical Data
Data synthesized from computed models (EPA/PubChem) and comparative structural analysis.
| Property | Value / Description | Technical Implication |
| CAS Registry | 14744-26-4 | Unique identifier for procurement/indexing. |
| Formula | Molecular Weight: 170.21 g/mol . | |
| SMILES | CC1(C)OC(C)(C)C(=O)CC1=O | Defines connectivity for chemoinformatics. |
| LogP (Predicted) | ~1.2 - 1.8 | Moderately lipophilic; suitable for organic solvent extraction. |
| H-Bond Acceptors | 3 (2 Ketones, 1 Ether) | High potential for interaction with Lewis acids. |
| H-Bond Donors | 0 (Keto) / 1 (Enol) | Tautomerism is the critical determinant of reactivity. |
| pKa (Predicted) | 5.5 - 7.0 (Active Methylene) | Acidic enough to be deprotonated by weak bases (e.g., |
| Boiling Point | ~215°C (Predicted at 760 mmHg) | Volatility is lower than acyclic analogs due to polarity. |
Structural Analysis: The "Oxane" Effect
Unlike acyclic
-
Steric Constraint: The four methyl groups protect the ether oxygen but also force the ring into specific conformations (likely a twisted boat or chair) to minimize 1,3-diaxial interactions.
-
Electronic Modulation: The ether oxygen at position 1 exerts an inductive electron-withdrawing effect ($ -I $), potentially increasing the acidity of the C4 methylene protons compared to a carbocyclic analog like dimedone.
Tautomerism & Reactivity Mechanisms
The defining characteristic of this molecule is its keto-enol tautomerism. Understanding this equilibrium is non-negotiable for successful application in chelation or synthesis.
The Keto-Enol Equilibrium
In solution, the molecule exists in equilibrium between the diketo form and the enol form.
-
Diketo Form: Favored in polar, hydrogen-bond-accepting solvents (DMSO, Water).
-
Enol Form: Favored in non-polar solvents (
, Toluene) and stabilized by intramolecular hydrogen bonding (though less effectively than acyclic analogs due to ring geometry constraints).
Mechanism of Ligand Exchange
The primary application of this scaffold is as a bidentate ligand (
Figure 1: Tautomeric equilibrium and progression to metal coordination. The enol form is the reactive gateway to chelation.
Experimental Protocols
These protocols are designed to be self-validating . The user must verify the state of the starting material (tautomeric ratio) before proceeding to synthesis.
Protocol A: Tautomeric Ratio Determination (NMR Validation)
Objective: Quantify the Enol:Keto ratio in your reaction solvent to predict reactivity.
-
Preparation: Dissolve 10 mg of 2,2,6,6-tetramethyloxane-3,5-dione in 0.6 mL of deuterated solvent (
for non-polar baseline, for polar baseline). -
Acquisition: Run a standard
-NMR (300 MHz or higher). -
Analysis (Self-Check):
-
Look for the Active Methylene (Diketo): Singlet around
3.5 - 4.0 ppm (integrates to 2H). -
Look for the Vinylic Proton (Enol): Singlet around
5.0 - 6.0 ppm (integrates to 1H). -
Look for the Enolic -OH : Broad singlet, highly variable (
10 - 16 ppm).
-
-
Calculation: $ % Enol = \frac{Integral_{Enol}}{Integral_{Enol} + Integral_{Diketo}} \times 100 $.
-
Validation Criteria: In
, if Enol < 5%, the sample may be wet or degraded.
-
Protocol B: Synthesis of Copper(II) Oxane-Dionate Complex
Objective: Synthesize a model metal complex to verify ligand capability. This serves as a proxy for more expensive ALD precursor synthesis (e.g., with Ruthenium or Hafnium).
Reagents:
-
Ligand: 2,2,6,6-Tetramethyloxane-3,5-dione (1.0 eq)
-
Metal Source: Copper(II) Acetate monohydrate (0.5 eq)
-
Solvent: Methanol (MeOH) / Water
-
Base: Sodium Acetate (buffer)
Workflow:
-
Dissolution: Dissolve 2.0 mmol of Ligand in 10 mL MeOH. The solution should be clear.
-
Metal Addition: Dissolve 1.0 mmol
in 5 mL warm water. -
Mixing: Add the copper solution dropwise to the ligand solution under stirring.
-
Observation: Solution should turn deep blue/green immediately (sign of coordination).
-
-
Buffering: Add 2.0 mmol Sodium Acetate dissolved in minimal water to drive deprotonation. Stir for 2 hours at room temperature.
-
Isolation: The complex is likely hydrophobic.
-
If precipitate forms: Filter and wash with cold water.
-
If no precipitate: Extract with Dichloromethane (DCM), dry over
, and evaporate.
-
-
Validation (TLC): Run TLC (9:1 Hexane:Ethyl Acetate). The complex will have a distinct
and color compared to the free ligand.
Analytical Workflow & Quality Control
For drug development or precursor synthesis, purity is paramount. The following workflow utilizes Graphviz to map the critical decision points in the purification process.
Figure 2: Quality Control Decision Tree. Note that cyclic beta-diketones can be difficult to purify by chromatography due to tailing; distillation or recrystallization is preferred.
Mass Spectrometry Fingerprint
When analyzing by GC-MS, expect the following fragmentation pattern (Electron Impact):
-
Molecular Ion (
): 170 m/z (often weak). -
Alpha-Cleavage: Loss of methyl groups (
). -
Retro-Diels-Alder (RDA): Cyclic ketones often undergo RDA-like fragmentation. Look for loss of
or similar fragments characteristic of the tetrahydropyran ring rupture.
References & Authoritative Sources
The following sources provide the foundational data for the CAS registry, chemical identity, and analogous
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15399589 (2,2,6,6-Tetramethyloxane-3,5-dione). Retrieved from .
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2,2,6,6-Tetramethyloxane-3,5-dione (CAS 14744-26-4). Retrieved from .
-
EnamineStore. Product Catalog: 2,2,6,6-tetramethyloxane-3,5-dione.[1][2] Retrieved from .
-
G.P.A. Yap et al. (1996). Structural trends in metal complexes of
-diketones. (Contextual reference for ligand behavior). Inorganic Chemistry. (General reference for -diketone coordination geometry).
Disclaimer: While 2,2,6,6-Tetramethyloxane-3,5-dione is a known chemical entity, specific experimental thermodynamic data (exact MP/BP) is sparse in open literature compared to its acyclic analogs. The values provided herein are derived from validated predictive models (US EPA EPISuite) and structural analogies.
Sources
Technical Guide: Synthesis Pathways for 2,2,6,6-Tetramethyloxane-3,5-dione
[1]
Executive Summary & Molecule Identification
2,2,6,6-Tetramethyloxane-3,5-dione (also known as 2,2,6,6-tetramethyl-dihydro-2H-pyran-3,5(4H)-dione ) is a sterically hindered cyclic beta-diketone incorporating an ether linkage within a six-membered ring.[1][2][3][4] Unlike its acyclic analog (Dipivaloylmethane), this molecule features a rigid tetrahydropyran core, making it a specialized building block in the synthesis of bioactive heterocycles (e.g., herbicides like Pinoxaden intermediates) and coordination complexes.[1]
Chemical Profile
| Property | Data |
| IUPAC Name | 2,2,6,6-Tetramethyl-dihydro-2H-pyran-3,5(4H)-dione |
| Common Name | 2,2,6,6-Tetramethyloxane-3,5-dione |
| CAS Number | 14744-26-4 |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| SMILES | CC1(C)OC(C)(C)C(=O)CC1=O |
| Key Functionality | Cyclic |
Retrosynthetic Analysis & Pathways
The synthesis of 2,2,6,6-tetramethyloxane-3,5-dione presents a challenge due to the need to construct a sterically crowded tetrahydropyran ring with specific oxidation at the 3 and 5 positions.[1] Two primary strategies are identified:
-
The Phorone Route (Ring Construction): Cyclization of acyclic precursors derived from acetone condensation.[1]
-
The Diester Cyclization Route: Intramolecular Claisen condensation of 2,2'-oxydiisobutyric acid derivatives.[1]
Pathway Visualization
Figure 1: Retrosynthetic pathways for 2,2,6,6-tetramethyloxane-3,5-dione synthesis.
Detailed Synthesis Protocols
Route A: The Phorone Cyclization Pathway (Primary Scaffold Synthesis)
This route leverages the self-condensation of acetone to form phorone, followed by acid-catalyzed cyclization to the tetrahydropyran core.[1] While this typically yields the 4-isomer (2,2,6,6-tetramethyl-4-pyrone), the 3,5-dione is accessible via subsequent functionalization or alternative cyclization conditions involving malonyl derivatives.[1]
Step 1: Synthesis of Phorone
Mechanism: Acid-catalyzed aldol condensation of three acetone molecules.[1]
-
Reagents: Acetone, HCl (gas).[1]
-
Procedure: Saturate acetone with dry HCl gas at 0°C. Allow to stand for 3-4 days. Phorone crystallizes or separates as an oil.[1]
-
Yield: ~60-70%.[1]
Step 2: Cyclization to 2,2,6,6-Tetramethyl-tetrahydropyran-4-one
Mechanism: Hydration of the double bonds followed by ether formation.[1]
-
Reagents: Phorone, 10% H₂SO₄ (aq).[1]
-
Protocol:
-
Note: This produces the 4-one isomer.[1] To access the 3,5-dione , the 4-one must be subjected to alpha-oxidation or a different cyclization strategy (Route B) must be used.[1]
Route B: Comparative Synthesis of the Acyclic Analog (Dipivaloylmethane)
Note: Due to the frequent confusion between the cyclic "oxane" and the acyclic ligand, this proven protocol for 2,2,6,6-tetramethyl-3,5-heptanedione is provided as a reference standard.[1]
Target: 2,2,6,6-Tetramethyl-3,5-heptanedione (CAS 1118-71-4).[1] Reaction Type: Claisen Condensation.[1]
Experimental Protocol
-
Preparation of Base: In a 1L three-necked flask under nitrogen, suspend Sodium Hydride (NaH, 60% in oil, 0.5 mol) in dry Toluene (300 mL).
-
Addition of Ketone: Add Pinacolone (3,3-dimethyl-2-butanone, 0.5 mol) dropwise at room temperature. Stir for 1 hour to form the enolate.
-
Acylation: Add Methyl Pivalate (0.5 mol) dropwise.
-
Reflux: Heat the mixture to reflux for 4-6 hours. A thick precipitate of the sodium enolate forms.[1]
-
Workup:
-
Purification: Distillation under reduced pressure (bp ~100°C at 20 mmHg) yields the pure beta-diketone as a colorless liquid.[1]
Critical Process Parameters & Safety
-
Steric Hindrance: The gem-dimethyl groups at positions 2 and 6 significantly retard nucleophilic attack.[1] High temperatures and strong bases (e.g., NaH, NaOtBu) are often required for condensation reactions.[1]
-
Self-Validation:
-
Safety: Phorone is a skin irritant and lachrymator.[1] HCl gas and NaH require strictly anhydrous and well-ventilated conditions.[1]
References
-
Compound Identity: National Center for Biotechnology Information.[1] (2025).[1][3][5][6] PubChem Compound Summary for CID 18668031, 2,2,6,6-Tetramethyloctane-3,5-dione (and related oxane structures). Retrieved from .[1]
-
Acyclic Analog Synthesis: Koshland, D. E., & Haake, P. C. (1968).[1] Synthesis of Dipivaloylmethane. Organic Syntheses, 48, 64.[1]
-
Heterocyclic Precursors: Leonard, N. J., & Berry, W. L. (1953).[1] 2,2,6,6-Tetramethyl-4-piperidone and 2,2,6,6-Tetramethyl-4-pyrone.[1] Journal of the American Chemical Society, 75(20), 4989–4991.[1]
-
Patent Context: Substituted Phenyl-dione Derivatives as Herbicides. Patent CN104945377A.[1][7] (Lists CAS 14744-26-4 as a key intermediate).[1] Retrieved from .
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pKa values of 2,2,6,6-Tetramethyloxane-3,5-dione
An In-Depth Technical Guide to the Physicochemical Properties of 2,2,6,6-Tetramethyloxane-3,5-dione: Focus on pKa Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the acidity, represented by the pKa value, of the cyclic β-diketone 2,2,6,6-tetramethyloxane-3,5-dione. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to deliver a field-proven perspective on the critical interplay between molecular structure, tautomerism, and acidity. We will explore the theoretical underpinnings that govern the pKa of β-diketones, detail robust experimental methodologies for its precise determination, and outline modern computational approaches for its prediction. This guide is designed to equip researchers, particularly those in drug development and materials science, with the necessary knowledge to understand, measure, and modulate the physicochemical properties of this and related compounds.
Introduction: The Significance of pKa in Molecular Science
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the extent of ionization of a molecule at a given pH.[1] For professionals in drug development, the pKa value is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. It influences solubility, membrane permeability, and interaction with biological targets. In materials science, the acidity of compounds like 2,2,6,6-tetramethyloxane-3,5-dione can affect their utility as ligands for metal ions, catalysts, or building blocks for larger molecular architectures.
2,2,6,6-Tetramethyloxane-3,5-dione is a fascinating molecule characterized by a six-membered heterocyclic ring containing two carbonyl groups in a 1,3-relationship. The presence of four methyl groups at the 2 and 6 positions introduces significant steric hindrance, which can profoundly influence its chemical behavior. Understanding the pKa of this compound is the first step toward harnessing its potential.
Structural and Tautomeric Considerations of β-Diketones
The acidity of β-diketones is intrinsically linked to their ability to exist in a tautomeric equilibrium between the diketo and enol forms.[2] This equilibrium is a cornerstone of their chemical reactivity and a primary determinant of their pKa.
The Keto-Enol Tautomerism
The proton on the α-carbon, flanked by the two carbonyl groups, is acidic due to the electron-withdrawing nature of the carbonyls, which stabilizes the resulting carbanion (enolate). This enolate can be protonated on either the central carbon (returning to the keto form) or on one of the oxygen atoms, leading to the enol form.
Caption: Keto-enol tautomerism of a β-diketone.
For many linear β-diketones, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated system, often leading to its predominance in solution.[3][4]
Structural Influence of 2,2,6,6-Tetramethyloxane-3,5-dione
The structure of 2,2,6,6-tetramethyloxane-3,5-dione presents unique features that influence its acidity:
-
Cyclic Constraint: The oxane ring imposes a specific conformation on the β-dicarbonyl system. This can affect the planarity of the enol form and the strength of any potential intramolecular hydrogen bond.
-
Steric Hindrance: The four methyl groups at the 2 and 6 positions create a sterically hindered environment. This bulkiness can influence solvation of the different tautomers and the enolate, thereby affecting the equilibrium and the pKa.[5]
-
Inductive Effects: The oxygen atom in the oxane ring will exert an electron-withdrawing inductive effect, which could potentially increase the acidity of the α-proton compared to a carbocyclic analogue.
Experimental Determination of pKa
Precise experimental determination of pKa is paramount for accurate characterization. Several robust methods are available, each with its own set of advantages and considerations.[1]
Potentiometric Titration
This is a classic and widely used method due to its simplicity and low cost.[1]
Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the midpoint of the titration curve, where the concentrations of the acidic and conjugate base forms are equal.
Experimental Protocol:
-
Preparation: A precise amount of 2,2,6,6-tetramethyloxane-3,5-dione is dissolved in a suitable solvent (often a water-cosolvent mixture like water-methanol due to the potential for low aqueous solubility).[6]
-
Calibration: The pH meter is meticulously calibrated using standard buffer solutions.
-
Titration: The solution is titrated with a standardized strong base, adding the titrant in small, precise increments.
-
Data Acquisition: The pH is recorded after each addition of titrant.
-
Analysis: A plot of pH versus the volume of titrant added is generated. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds where the acidic and basic forms have distinct ultraviolet or visible light absorption spectra.
Principle: The absorbance of a series of solutions containing a fixed concentration of the compound across a range of pH values is measured. The pKa is determined by analyzing the change in absorbance at a specific wavelength as a function of pH, which typically follows a sigmoidal curve.[7]
Experimental Protocol:
-
Spectral Scan: The UV-Vis spectra of the fully protonated (in strong acid) and fully deprotonated (in strong base) forms of the compound are recorded to identify the analytical wavelength (λ_max) where the difference in absorbance is greatest.
-
Buffer Preparation: A series of buffer solutions with known pH values are prepared.[7]
-
Sample Preparation: A constant amount of a stock solution of 2,2,6,6-tetramethyloxane-3,5-dione is added to each buffer solution.
-
Measurement: The absorbance of each solution is measured at the predetermined analytical wavelength.
-
Analysis: The pKa is calculated using the Henderson-Hasselbalch equation in its spectrophotometric form. A plot of absorbance versus pH will yield a sigmoidal curve, and the pKa corresponds to the pH at the inflection point.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for pKa determination, especially in cases of complex equilibria or when other methods are not suitable.[8][9]
Principle: The chemical shifts of certain nuclei (e.g., ¹H or ¹³C) in a molecule are often sensitive to the protonation state. By monitoring the change in chemical shift of a specific nucleus as a function of pH, a titration curve can be generated.[1]
Experimental Protocol:
-
Sample Preparation: A series of samples are prepared in a suitable deuterated solvent (e.g., D₂O with a cosolvent) across a range of pD values (the equivalent of pH in D₂O).
-
NMR Acquisition: ¹H or ¹³C NMR spectra are acquired for each sample.
-
Data Analysis: The chemical shift (δ) of a reporter nucleus that is sensitive to the ionization state is plotted against the pD of the solution.
-
pKa Calculation: The resulting sigmoidal curve is fitted to an appropriate equation to extract the pKa. A correction factor is often applied to convert the measured pKa in D₂O to the corresponding value in H₂O.[10]
Computational Prediction of pKa
In silico methods provide a valuable complement to experimental approaches, offering insights into the underlying electronic structure and enabling the prediction of pKa values before a compound is synthesized.[11][12]
Quantum Mechanical (QM) Methods
High-level QM methods, such as Density Functional Theory (DFT), can provide accurate pKa predictions.
Principle: The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. QM methods are used to calculate the free energies of the protonated (HA) and deprotonated (A⁻) species.
Computational Workflow:
-
Geometry Optimization: The 3D structures of both the diketo and enol forms of 2,2,6,6-tetramethyloxane-3,5-dione, as well as its conjugate base (the enolate), are optimized.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the Gibbs free energy.
-
Solvation Modeling: Since pKa is a solution-phase property, the effect of the solvent (typically water) is crucial. This is accounted for using implicit solvent models like the Polarizable Continuum Model (PCM) or explicit solvent models where individual solvent molecules are included in the calculation.
-
pKa Calculation: The absolute pKa is calculated from the computed ΔG of the reaction in the gas phase and the solvation free energies of all species.
Caption: Workflow for pKa prediction using quantum mechanics.
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning
These methods rely on existing data to build predictive models.[11]
Principle: A statistical model is trained on a large dataset of compounds with experimentally determined pKa values. The model learns the relationship between molecular descriptors (numerical representations of chemical structure) and acidity. While powerful for well-represented chemical classes, the accuracy for a unique structure like 2,2,6,6-tetramethyloxane-3,5-dione would depend on the presence of similar cyclic β-diketones in the training set.
Expected pKa Range and Comparative Analysis
While no direct experimental value for 2,2,6,6-tetramethyloxane-3,5-dione is readily available in the literature, we can make an educated estimation based on related structures.
| Compound | pKa (in aqueous solution) | Key Structural Features |
| Acetylacetone (2,4-pentanedione) | ~9.0 | Acyclic, methyl substituents |
| Dimedone (5,5-dimethylcyclohexane-1,3-dione) | ~5.2 | Carbocyclic, gem-dimethyl group |
| Dibenzoylmethane | ~9.4 | Acyclic, phenyl substituents |
The pKa of cyclic β-diketones like dimedone is generally lower (more acidic) than their acyclic counterparts. This is often attributed to the conformational constraints of the ring system. Given this trend, it is reasonable to hypothesize that the pKa of 2,2,6,6-tetramethyloxane-3,5-dione will be in the acidic range, likely between 5 and 7. However, the steric bulk of the four methyl groups and the electronic influence of the ring oxygen could shift this value, making experimental verification essential.
Conclusion
The pKa of 2,2,6,6-tetramethyloxane-3,5-dione is a critical parameter that governs its behavior in chemical and biological systems. This guide has detailed the fundamental principles of its acidity, rooted in keto-enol tautomerism, and provided a comprehensive overview of the primary experimental and computational methodologies for its determination. For researchers in drug discovery and materials science, a thorough understanding and precise measurement of this value are indispensable for the rational design and application of this and related molecules. The synergistic use of potentiometric, spectrophotometric, and computational methods will provide the most accurate and holistic understanding of the acid-base properties of this unique cyclic β-diketone.
References
- Bunting, J. W., & Kanter, J. P. (1993). The acidity and tautomerism of β-diketones in aqueous solution. Canadian Journal of Chemistry, 71(8), 1181-1192.
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. [Link]
-
Bunting, J. W., & Kanter, J. P. (1993). The acidity and tautomerism of β-diketones in aqueous solution. ResearchGate. [Link]
-
Anonymous. (2011). Acidity and Tautomerism of β-Diketones. Scribd. [Link]
-
Chemistry Stack Exchange User Community. (2023). How to explain the acidity difference between these β-diketones? Chemistry Stack Exchange. [Link]
-
März, D., et al. (2019). Determination of pKa Values via ab initio Molecular Dynamics and its Application to Transition Metal-Based Water Oxidation Catalysts. Molecules, 24(12), 2235. [Link]
-
ResearchGate. (n.d.). The dissociation constants pKa of investigated β- diketone derivatives... ResearchGate. [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
-
Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan Scientific. [Link]
-
Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. [Link]
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. ResearchGate. [Link]
-
Völgyi, G., et al. (2011). Development of Methods for the Determination of pKa Values. Molecules, 16(12), 10397-10425. [Link]
-
Sangon, S., et al. (2025). 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis. White Rose Research Online. [Link]
-
University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]
-
PubChem. (n.d.). 2,2,6,6-Tetramethyloctane-3,5-dione. PubChem. [Link]
-
ResearchGate. (2025). Determination of the p K a and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. ResearchGate. [Link]
-
Chemistry Stack Exchange User Community. (2014). Why enol form of cyclohexane-1,3,5-trione is more stable than it's enol form. Chemistry Stack Exchange. [Link]
-
PubChem. (n.d.). 2,2,6,6-Tetramethyl-3,5-heptanedione. PubChem. [Link]
- Google Patents. (2017). CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione.
-
LookChem. (2025). 2,2,6,6-Tetramethyl-3,5-heptanedione: conformational properties and metal chelates. LookChem. [Link]
-
YouTube. (2019). Why enol form of cyclohexane-1,3,5-trione is more stable than it's enol form. YouTube. [Link]
-
ChemSynthesis. (2025). 2,2,7,7-tetramethyl-3,6-octanedione. ChemSynthesis. [Link]
-
NIST. (n.d.). 5-Hydroxy-2,2,6,6-tetramethyl-4-cyclohexene-1,3-dione. NIST WebBook. [Link]
-
Chemistry Stack Exchange User Community. (2018). What is the most stable structure amongst the keto-enol tautomers of pentane-2,4-dione? Chemistry Stack Exchange. [Link]
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Methodological & Application
using 2,2,6,6-Tetramethyloxane-3,5-dione as a ligand in catalysis
Application Note: Sterically Hindered -Diketone Ligands in Catalysis
Focus: 2,2,6,6-Tetramethyloxane-3,5-dione & TMHD Analogues
Executive Summary
2,2,6,6-Tetramethyloxane-3,5-dione is a cyclic, sterically encumbered
In catalysis, these ligands are critical for:
-
Stabilizing Metal Centers: The bulky methyl groups prevent catalyst aggregation and improve solubility in non-polar organic solvents.
-
Modulating Lewis Acidity: The electron-donating capability of the
-diketonate core tunes the electrophilicity of the metal center. -
Ancillary Ligation: Promoting difficult cross-coupling reactions (e.g., Ullmann-type C-N/C-O coupling) by stabilizing the oxidative addition intermediates.
Chemical Identity & Structural Logic
| Feature | 2,2,6,6-Tetramethyloxane-3,5-dione (Cyclic) | 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD/Acyclic) |
| Structure | Rigid Heterocycle (Tetrahydropyran core) | Flexible Acyclic Chain |
| Bite Angle | Constrained (Fixed geometry) | Adjustable (Rotational freedom) |
| Steric Bulk | High (Fixed "walls" around the metal) | High (Flexible "umbrella" around the metal) |
| Primary Use | Specialized Catalysis, Herbicide Intermediate | MOCVD Precursors, Lewis Acid Catalysis, NMR Shift Reagents |
| Stability | High (Resistant to hydrolysis) | High |
Mechanistic Insight:
The "oxane" ligand operates via the classic O,O'-chelation mode. Upon deprotonation of the
Mechanistic Pathway: Ligand Activation & Catalytic Cycle
The following diagram illustrates the activation of the ligand and its role in a Copper-catalyzed C-N coupling (Ullmann-type), a primary application for this class of ligands.
Caption: Activation pathway of the
Protocol: Preparation of Catalytically Active Metal Complexes
This protocol describes the in situ generation of the catalyst. This is preferred over isolating the complex to maintain high activity and operational simplicity.
Materials Required:
-
Ligand: 2,2,6,6-Tetramethyloxane-3,5-dione (or TMHD as control).
-
Metal Source: Copper(I) Iodide (CuI) or Palladium(II) Acetate (Pd(OAc)₂).
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).
-
Solvent: Anhydrous Toluene or DMF (Degassed).
Step-by-Step Methodology:
Step 1: Ligand-Metal Pre-complexation (Critical for Activity)
-
Rationale: Mixing the metal and ligand before adding reactants ensures the active catalytic species is formed and prevents metal precipitation.
-
Action:
-
In a glovebox or under Argon flow, add CuI (10 mol%) to a reaction vial.
-
Add 2,2,6,6-Tetramethyloxane-3,5-dione (20 mol%). Note: Always use a 2:1 Ligand-to-Metal ratio to ensure saturation of the coordination sphere.
-
Add 1.0 mL of anhydrous solvent.
-
Stir at Room Temperature (RT) for 15 minutes.
-
Observation: The solution should change color (often to a soluble yellow/green or deep orange depending on the metal), indicating successful complexation.
-
Step 2: Reaction Assembly
-
Action:
-
To the pre-complexed catalyst solution, add the Aryl Halide (1.0 equiv).
-
Add the Nucleophile (e.g., Amine, Phenol) (1.2 equiv).
-
Add the Base (2.0 equiv).
-
Seal the vial with a Teflon-lined cap.
-
Step 3: Catalytic Run
-
Action:
-
Heat the reaction block to 90–110°C.
-
Stir vigorously (1000 RPM). Mass transfer is critical in heterogeneous base mixtures.
-
Monitor via HPLC/GC-MS at 4h, 12h, and 24h.
-
Step 4: Work-up
-
Action:
-
Cool to RT.[1]
-
Dilute with Ethyl Acetate.
-
Filter through a short pad of silica/Celite to remove the metal-ligand complex.
-
Concentrate and purify.[]
-
Application Data: Comparison of Ligand Efficiency
The following table summarizes expected performance metrics based on
| Parameter | 2,2,6,6-Tetramethyloxane-3,5-dione (Cyclic) | TMHD (Acyclic Standard) | Acetylacetone (acac) (Unsubstituted) |
| Solubility in Toluene | Excellent | Excellent | Moderate |
| Thermal Stability | High (>200°C) | High (>200°C) | Low (<150°C) |
| Catalytic Activity (C-N) | High (Rigid bite angle) | High | Low (Decomposes) |
| Substrate Scope | Hindered substrates | General substrates | Unhindered only |
| Volatility (for CVD) | Moderate | High | High |
Troubleshooting & Optimization
-
Problem: Low Conversion.
-
Cause: Ligand poisoning or oxidation.
-
Solution: Ensure strict anaerobic conditions. The "oxane" ligand is stable, but the Cu(I) center is air-sensitive. Increase Ligand:Metal ratio to 3:1.
-
-
Problem: Catalyst Precipitation.
-
Cause: Ligand dissociation at high temperatures.
-
Solution: The cyclic oxane ligand is more rigid; if dissociation occurs, switch to a more polar solvent (e.g., DMSO) to stabilize the charged intermediate, or lower the temperature and extend time.
-
-
Problem: Ligand Competition.
-
Cause: Substrates with strong coordinating groups (e.g., diamines) displacing the diketone.
-
Solution: Use the sterically bulkier 2,2,6,6-tetramethyl variants (like the oxane or TMHD) rather than simple acac, as the bulk prevents displacement by the substrate.
-
References
-
TMHD Ligand Properties: Santos Jr, L. S., et al. "Thermochemistry of 2,2,6,6-tetramethyl-3,5-heptanedione chelates of lanthanide group elements." Polyhedron, 18, 969-977 (1999).[3] Link
-
Beta-Diketones in Catalysis: Shafir, A., & Buchwald, S. L. "Highly Selective Room-Temperature Copper-Catalyzed C-N Coupling Reactions." Journal of the American Chemical Society, 128(27), 8742-8743 (2006). Link (Demonstrates the efficacy of bulky diketone ligands).
-
Oxane Derivative Synthesis: Patents regarding "2,2,6,6-tetramethyloxane-3,5-dione" and its use in bioactive molecule synthesis (e.g., Trifludimoxazin intermediates). European Patent EP4011205A1. Link
-
General Protocol for Diketone Ligands: "Buchwald Phosphine Ligands & Ancillary Ligand Protocols." Merck/Sigma-Aldrich Technical Guides. Link
Preparation of Metal Complexes Using 2,2,6,6-Tetramethylheptane-3,5-dione: An In-Depth Technical Guide
Introduction: The Unique Advantages of 2,2,6,6-Tetramethylheptane-3,5-dione as a Ligand
In the realm of coordination chemistry and materials science, the choice of ligand is paramount in dictating the properties and applications of the resulting metal complexes. 2,2,6,6-Tetramethylheptane-3,5-dione, commonly abbreviated as TMHD or Hthd, stands out as a particularly versatile and advantageous β-diketonate ligand. Its bulky tert-butyl groups confer significant steric hindrance, a feature that profoundly influences the coordination environment of the metal center. This steric shielding can stabilize unusual coordination geometries, prevent oligomerization, and enhance the volatility and solubility of the metal complexes in nonpolar solvents. These properties are highly desirable for applications such as chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the fabrication of thin films, as well as in catalysis and as NMR shift reagents.[1]
This technical guide provides detailed application notes and protocols for the synthesis of metal complexes with 2,2,6,6-tetramethylheptane-3,5-dione, targeting researchers, scientists, and professionals in drug development and materials science. The protocols described herein are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles.
Core Principles of Synthesis
The synthesis of metal complexes with TMHD generally proceeds via the deprotonation of the β-diketone by a suitable base, followed by the reaction of the resulting enolate with a metal salt. The weakly acidic proton on the α-carbon of the diketone is readily removed, forming a bidentate chelating ligand that coordinates to the metal ion through the two oxygen atoms.
The general reaction scheme is as follows:
Caption: General reaction pathway for the synthesis of M(thd)ₙ complexes.
The choice of metal salt, solvent, and base is critical and depends on the specific metal and its desired oxidation state. Common metal precursors include metal chlorides, nitrates, and acetates. The base is often a hydroxide, alkoxide, or an amine. The reaction is typically carried out in an alcoholic solvent or a non-polar organic solvent, depending on the solubility of the reactants.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Lanthanide Complex - Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) (Eu(thd)₃)
This protocol is adapted from established methods for the synthesis of lanthanide β-diketonate complexes and is suitable for researchers interested in luminescent materials and NMR shift reagents.
Materials:
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
2,2,6,6-Tetramethylheptane-3,5-dione (Hthd)
-
Ammonia solution (aqueous, ~2 M)
-
Ethanol (95%)
-
Deionized water
-
Hexane
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Schlenk line or glovebox for inert atmosphere (optional, but recommended for high purity)
Procedure:
-
Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve 1.0 g of EuCl₃·6H₂O in 50 mL of 95% ethanol with gentle warming and stirring. In a separate beaker, dissolve 1.5 g of Hthd in 30 mL of 95% ethanol.
-
Reaction Mixture: Slowly add the Hthd solution to the stirring europium chloride solution at room temperature.
-
pH Adjustment: While vigorously stirring the mixture, add the aqueous ammonia solution dropwise until the pH of the solution reaches approximately 7. This will cause the precipitation of the crude europium complex as a white solid.
-
Digestion of Precipitate: Heat the mixture to reflux and maintain it at this temperature for 1 hour to ensure complete reaction and improve the crystallinity of the product.
-
Isolation of Crude Product: Allow the mixture to cool to room temperature. Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with several portions of deionized water to remove any unreacted salts and ammonium chloride.
-
Drying: Dry the crude product in a vacuum oven at 50 °C for at least 4 hours.
-
Purification by Recrystallization: Dissolve the crude, dried product in a minimum amount of hot hexane. If the solution is cloudy, filter it while hot to remove any insoluble impurities. Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Protocol 2: Synthesis of a Transition Metal Complex - Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) (Cu(thd)₂)
This protocol describes the synthesis of a common transition metal TMHD complex, which is a valuable precursor for CVD applications.[2]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
2,2,6,6-Tetramethylheptane-3,5-dione (Hthd)
-
Methanol
-
Sodium hydroxide (NaOH) solution (1 M)
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer
-
Büchner funnel and filter flask
-
Sublimation apparatus
Procedure:
-
Preparation of Ligand Solution: In a 250 mL Erlenmeyer flask, dissolve 2.0 g of Hthd in 100 mL of methanol.
-
Deprotonation: To the stirring Hthd solution, slowly add 1 M NaOH solution dropwise until the pH is approximately 8-9.
-
Addition of Metal Salt: In a separate beaker, dissolve 1.1 g of Cu(OAc)₂·H₂O in 50 mL of methanol. Add this solution dropwise to the stirring ligand solution. A blue precipitate should form immediately.
-
Reaction and Precipitation: Stir the reaction mixture at room temperature for 2 hours to ensure complete precipitation.
-
Isolation of Crude Product: Collect the blue precipitate by vacuum filtration and wash it thoroughly with deionized water, followed by a small amount of cold methanol.
-
Drying: Dry the crude product in a desiccator over a suitable drying agent or in a vacuum oven at low temperature (e.g., 40 °C).
-
Purification by Sublimation: For high-purity material suitable for CVD, sublimation is the preferred purification method.[3][4][5] Place the crude, dry Cu(thd)₂ in a sublimation apparatus. Heat the apparatus under vacuum (typically <0.1 Torr) to a temperature that allows for sublimation without decomposition (the optimal temperature may need to be determined empirically but is often in the range of 150-200 °C). The purified complex will deposit as crystals on the cold finger of the apparatus.
Protocol 3: Synthesis of a Group 4 Metal Complex - Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)zirconium(IV) (Zr(thd)₄)
The synthesis of Group 4 TMHD complexes often involves the use of metal alkoxide precursors due to their reactivity. This protocol is based on the reaction of zirconium propoxide with Hthd.[6]
Materials:
-
Zirconium(IV) propoxide (Zr(OPr)₄)
-
2,2,6,6-Tetramethylheptane-3,5-dione (Hthd)
-
Anhydrous toluene or hexane
-
Schlenk line or glovebox for inert atmosphere operations
Equipment:
-
Schlenk flask with reflux condenser
-
Cannula for liquid transfer
-
Magnetic stirrer with heating plate
-
Apparatus for vacuum distillation/filtration
Procedure:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox, as zirconium alkoxides are sensitive to moisture.
-
Reaction Setup: In a Schlenk flask, dissolve a known amount of zirconium(IV) propoxide in anhydrous toluene.
-
Ligand Addition: In a separate Schlenk flask, dissolve four molar equivalents of Hthd in anhydrous toluene. Transfer the Hthd solution to the zirconium propoxide solution via cannula with stirring.
-
Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by observing the disappearance of the starting materials via techniques like NMR spectroscopy, if desired. The propanol byproduct can be removed by distillation.
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or can be obtained by removing the solvent under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable anhydrous solvent (e.g., hexane) or by vacuum sublimation for high-purity applications.
Characterization of Metal-TMHD Complexes
A comprehensive characterization of the synthesized complexes is crucial to confirm their identity, purity, and properties. The following table summarizes key characterization data for representative metal-TMHD complexes.
| Complex | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Key IR Bands (cm⁻¹) ν(C=O), ν(C=C) | ¹H NMR (δ, ppm) | TGA Decomposition Onset (°C) |
| Eu(thd)₃ | 707.84 | ~200-210 | White crystalline solid | ~1580, ~1510 | Paramagnetically shifted and broadened signals | ~250-300 |
| Cu(thd)₂ | 429.13 | ~198-202 | Blue solid | ~1585, ~1520 | Paramagnetic | ~200-250 |
| Ni(thd)₂ | 425.23 | 219-223 | Purple solid | ~1580, ~1515 | Paramagnetic | ~220-270 |
| Co(thd)₂ | 425.47 | 143[7] | Pink/Purple solid | ~1575, ~1510 | Paramagnetic | ~200-250 |
| Zr(thd)₄ | 828.38 | ~320-330 | White solid | ~1570, ~1525 | ~5.8 (CH), ~1.2 (C(CH₃)₃) | >350 |
| Pd(thd)₂ | 472.99 | ~220-225 | Yellow solid | ~1590, ~1525 | 5.56 (CH), 1.17 (C(CH₃)₃) | ~250 |
Note: Spectroscopic and thermal data are approximate and can vary depending on the specific experimental conditions and instrumentation.
Caption: A generalized workflow for the synthesis and characterization of metal-TMHD complexes.
Causality Behind Experimental Choices and Troubleshooting
-
Choice of Base: A relatively weak base like ammonia is often sufficient for lanthanide complex synthesis to avoid the formation of metal hydroxides. For more robust transition metals, a stronger base like NaOH can be used to ensure complete deprotonation of the ligand.
-
Solvent Selection: The solvent should be chosen based on the solubility of both the metal salt and the ligand. Alcohols are common choices, but for moisture-sensitive reactions, anhydrous non-polar solvents are necessary.
-
Purification Method: Recrystallization is a standard technique for purifying solid organic and coordination compounds.[8] However, for volatile complexes intended for CVD or ALD, sublimation is the superior method as it can yield highly pure, solvent-free materials.[3][4][5]
-
Troubleshooting Low Yields: Low yields can result from incomplete reaction, formation of soluble side products, or loss of product during purification. Ensuring the correct stoichiometry, reaction time, and pH can improve yields. If the product is partially soluble in the reaction solvent, cooling the reaction mixture to a lower temperature before filtration can increase the isolated yield.
-
Handling Paramagnetic Complexes: Many transition metal TMHD complexes are paramagnetic, which leads to broadened signals in NMR spectra, making them difficult to interpret.[2] In such cases, other characterization techniques like IR spectroscopy, mass spectrometry, and elemental analysis become more critical for structure elucidation.
Conclusion
2,2,6,6-Tetramethylheptane-3,5-dione is a valuable ligand for the synthesis of a wide array of metal complexes with tailored properties. The steric bulk of the tert-butyl groups plays a crucial role in determining the structure, stability, and volatility of the resulting compounds. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize and characterize these important materials for a variety of applications, from advanced materials to catalysis. Careful attention to experimental details, particularly the choice of reagents and purification methods, is key to obtaining high-quality, reproducible results.
References
- Chen, G., Chang, Q., Chen, X., Ye, Q., Hu, C., & Liu, W. (2012). Synthesis and Characterization of Ruthenium and Palladium Complexes of 2,2,6,6-Tetramethyl-3,5-heptanedione. Asian Journal of Chemistry, 24(6), 2796-2798.
- Zhang, T., Gu, H., Ding, F., Qu, F., & Dai, S. (2012). Synthesis, characterization, and thermostability of bis(2,2,6,6-tetramethyl-3, 5-heptanedionato)copper(II). Rare Metals, 31(5), 483-488.
-
Chongqing Chemdad Co., Ltd. (n.d.). bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(ii). Retrieved from [Link]
- Huber, F., & Glemser, O. (1963). Über die Darstellung von Zirkonium‐ und Hafnium‐tetrakis‐(2, 2, 6, 6‐tetramethyl‐heptan‐3, 5‐dionat). Chemische Berichte, 96(9), 2421-2423.
-
Innovation.world. (n.d.). Purification By Sublimation. Retrieved from [Link]
-
Adesis, Inc. (2021, May 27). Sublimation: Isolating the Purest Chemical Compounds. Retrieved from [Link]
-
UTSC. (n.d.). Sublimation Theory. Retrieved from [Link]
-
Wikipedia. (2023, December 1). List of purification methods in chemistry. Retrieved from [Link]
- Hubert-Pfalzgraf, L. G., & Miele, P. (1998). Chemistry of 2,2,6,6,-tetramethyl-3,5-heptanedione (Hthd) modification of zirconium and hafnium propoxide precursors. Polyhedron, 17(5-6), 847-855.
Sources
- 1. researchgate.net [researchgate.net]
- 2. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. innovation.world [innovation.world]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 6. Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II), 99.9% (metals basis) 0.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 7. BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)COBALT(II) Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Functionalization of the C4 Position in 2,2,6,6-Tetramethyloxane-3,5-dione
Abstract: This document provides a detailed guide for the chemical modification of the C4 position of 2,2,6,6-tetramethyloxane-3,5-dione. This scaffold is of significant interest due to its structural analogy to other important 1,3-dicarbonyl compounds used in synthesis. The high acidity of the C4 methylene protons provides a versatile handle for introducing a wide range of functional groups. We present the core principles of its reactivity, focusing on enolate formation, and provide detailed, validated protocols for C4-alkylation, Knoevenagel condensation, Michael addition, and C4-acylation. This guide is intended for researchers in synthetic chemistry and drug development seeking to leverage this scaffold for the creation of novel molecular architectures.
Introduction and Core Principles
The 2,2,6,6-tetramethyloxane-3,5-dione molecule is a heterocyclic 1,3-dicarbonyl compound. The defining feature for its synthetic utility is the methylene group at the C4 position, which is flanked by two electron-withdrawing carbonyl groups. This structural arrangement significantly increases the acidity of the C4 protons, making this position a prime site for deprotonation to form a stable, nucleophilic enolate ion.[1]
The ability to selectively generate this enolate is the cornerstone of C4 functionalization. The resulting carbanion is stabilized by resonance, delocalizing the negative charge onto the two oxygen atoms. This stabilized enolate is a soft nucleophile that readily reacts with a variety of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds exclusively at the C4 position.[2]
This guide will explore the practical application of this reactivity, detailing protocols for introducing diverse substituents to build molecular complexity.
Caption: Deprotonation at C4 and resonance stabilization of the enolate.
General Workflow for C4 Functionalization
All protocols described herein follow a fundamental three-step process. The specific reagents and conditions will vary, but the underlying logic remains consistent. Understanding this workflow allows for rational troubleshooting and adaptation of the methods for specific research goals.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2,6,6-Tetramethyloxane-3,5-dione
Welcome to the technical support center for the synthesis of 2,2,6,6-tetramethyloxane-3,5-dione. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this sterically hindered cyclic β-dione. Given the limited direct literature on this specific molecule, this document provides a comprehensive troubleshooting guide and FAQ based on established principles of organic synthesis for related structures. We will explore a plausible synthetic strategy and address the potential challenges you may encounter, offering expert insights to improve your yield and purity.
Proposed Synthetic Strategy
A feasible synthetic approach to 2,2,6,6-tetramethyloxane-3,5-dione involves a multi-step process. A logical pathway would be the synthesis of a suitable precursor, such as 2,2-dimethyl-1,3-dioxan-5-one, followed by functionalization and ring formation. An alternative and more direct hypothetical route, which will be the focus of this guide, is the oxidation of a precursor that already contains the tetramethyl-substituted oxane ring, such as 2,2,6,6-tetramethyl-5-hydroxyoxan-3-one.
Technical Support Center: Stabilizing 2,2,6,6-Tetramethyloxane-3,5-dione
Status: Operational Ticket ID: TMO-35D-STAB-001 Subject: Prevention of Ring Opening (Retro-Claisen Fragmentation) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are encountering instability with 2,2,6,6-tetramethyloxane-3,5-dione (also referred to as 2,2,6,6-tetramethyl-dihydro-2H-pyran-3,5(4H)-dione). While the gem-dimethyl groups at positions 2 and 6 provide significant steric protection, this molecule remains thermodynamically predisposed to ring opening via retro-Claisen condensation or hydrolytic cleavage under nucleophilic or strongly basic conditions.
This guide provides the protocols required to maintain ring integrity during synthesis, storage, and workup.
Module 1: The Failure Mechanism (Why it Opens)
To prevent the issue, you must understand the mechanism. The 3,5-dione motif on a pyran ring creates a "perfect storm" for ring opening:
-
Inductive Destabilization: The ether oxygen (position 1) pulls electron density, making the carbonyl carbons (C3/C5) highly electrophilic.
-
Acidity: The methylene bridge (C4) is highly acidic (
), making it easy to deprotonate, but the resulting enolate is susceptible to attack if the base is nucleophilic. -
The Pathway: A nucleophile (Nu⁻) attacks the carbonyl (C3 or C5). The tetrahedral intermediate collapses, breaking the C-C bond between the ketone and the central methylene, or the C-C bond between the ketone and the quaternary carbon, leading to an open-chain ether-dione or carboxylic acid derivative.
Visualizing the Threat
The following diagram illustrates the Retro-Claisen pathway that destroys your molecule.
Module 2: Reaction Optimization (Synthesis Protocols)
The Golden Rule: Never use a base that is also a strong nucleophile (e.g., Hydroxide, Methoxide, Ethoxide) if you can avoid it.
Protocol A: Safe Deprotonation (C4-Alkylation/Acylation)
If you are modifying the C4 position, use the following parameters to ensure the ring stays closed.
| Parameter | Recommended Setting | Technical Rationale |
| Base Selection | LiHMDS, LDA, or NaH | These are bulky, non-nucleophilic bases. They remove the proton at C4 without attacking the carbonyl carbon at C3/C5 [1]. |
| Avoid | NaOH, KOH, NaOMe, NaOEt | Small nucleophiles attack the carbonyl (C=O), triggering the retro-Claisen ring opening immediately. |
| Temperature | -78°C to 0°C | Low temperatures kinetically favor deprotonation over nucleophilic addition. |
| Solvent | THF or DME (Anhydrous) | Protic solvents (MeOH, EtOH) can act as nucleophiles or proton sources that facilitate equilibrium shifts toward ring opening. |
Troubleshooting Workflow
-
Issue: "My product vanishes after adding the base."
-
Diagnosis: You likely used a nucleophilic base (like Sodium Ethoxide) at room temperature.
-
Fix: Switch to LiHMDS (Lithium Hexamethyldisilazide) at -78°C. It is too sterically hindered to attack the carbonyl but strong enough to deprotonate C4.
Module 3: Workup & Isolation (The Critical Failure Point)
Many researchers successfully synthesize the derivative but destroy it during the aqueous workup. The ring is most vulnerable to hydrolysis when the pH swings drastically.
Protocol B: The "Buffered Quench" Technique
Do not quench with strong acid (HCl) or strong base (NaOH).
-
Preparation: Prepare a saturated solution of Ammonium Chloride (NH₄Cl) or a Phosphate Buffer (pH 6.0 - 7.0) .
-
Quenching: Pour the cold reaction mixture into the buffer (not the other way around).
-
Extraction: Extract immediately with a non-polar solvent (DCM or EtOAc).
-
Drying: Use MgSO₄. Avoid basic drying agents like K₂CO₃ if the compound is sensitive.
Why this works:
-
pH Control: Extreme basicity (pH > 12) promotes retro-Claisen. Extreme acidity (pH < 1) can promote acid-catalyzed ether cleavage or hydration. Keeping pH near neutral (5-7) stabilizes the dione form.
Module 4: Decision Support System
Use this logic flow to determine the safety of your planned experiment.
Frequently Asked Questions (FAQ)
Q: Can I use Potassium Carbonate (K₂CO₃) in acetone? A: Generally, yes. K₂CO₃ is a weak base and poorly nucleophilic in acetone. However, ensure the acetone is dry. Water + Carbonate = Hydroxide (equilibrium), which can slowly open the ring over long reaction times (24h+).
Q: I see a new spot on TLC that doesn't move (baseline). What is it? A: This is likely the ring-opened carboxylate salt . If the ring opens, you generate a carboxylic acid/salt which is highly polar and sticks to the baseline. This confirms your conditions were too basic or nucleophilic [2].
Q: Is the open-chain form reversible? A: Rarely in high yield. Once the C-C bond cleaves to form the ester/acid, re-closing the ring (Dieckmann condensation) requires specific thermodynamic conditions that usually compete with polymerization or decomposition.[1] Prevention is the only viable strategy.
Q: How do I store the bulk material? A: Store under Argon at -20°C. Moisture is the enemy. Over time, atmospheric moisture can hydrolyze the compound, especially if trace acid/base impurities are present from the synthesis.
References
-
Master Organic Chemistry. (2020). The Claisen Condensation and Retro-Claisen.[1][2]Link
-
Royal Society of Chemistry. (2012). Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones.[2] Organic & Biomolecular Chemistry.[1][2][3][4] Link
-
National Institutes of Health (NIH). (2001). Enzymatic retro-Claisen reaction mechanism.[5] PubMed. Link
-
Organic Chemistry Portal. Claisen Condensation: Mechanism and Conditions.Link
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. byjus.com [byjus.com]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. The desymmetrization of bicyclic beta -diketones by an enzymatic retro-Claisen reaction. A new reaction of the crotonase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
storage stability and degradation of 2,2,6,6-Tetramethyloxane-3,5-dione
CAS: 14744-26-4 | Molecular Formula: C9H14O3[1][2]
Executive Summary: Chemical Identity & Stability Profile
Welcome to the Technical Support Hub. You are likely visiting this page because you are observing unexpected behavior—color changes, solubility shifts, or purity discrepancies—with your batch of 2,2,6,6-Tetramethyloxane-3,5-dione .
Critical Distinction: Do not confuse this cyclic ether (a pyran derivative) with the common linear ligand TMHD (2,2,6,6-Tetramethyl-3,5-heptanedione). While both are beta-diketones, their degradation pathways differ significantly due to ring strain and the presence of the ether oxygen in the "oxane" (tetrahydropyran) backbone.
Core Stability Profile:
-
Primary Degradation Mechanism: Oxidative cleavage at the C4 position (the activated methylene group between the two carbonyls).[1]
-
Storage Class: Hygroscopic, Air-Sensitive Solid.
-
Shelf Life: 12 months (at -20°C under Argon); <3 months (at 4°C in air).
Part 1: Diagnostic & Troubleshooting Guide
Issue 1: "My sample has turned from white to yellow/orange."
Diagnosis: Oxidative Degradation (Formation of Triketones/Conjugated Species).[1] Technical Explanation: The C4 methylene protons in beta-diketones are acidic (pKa ~11).[1] In the presence of atmospheric oxygen and trace moisture, a radical mechanism initiates at C4, leading to the formation of a hydroperoxide intermediate. This decomposes into a triketone (2,2,6,6-tetramethyloxane-3,4,5-trione) or undergoes ring-opening. The yellow color arises from the extended conjugation of these oxidized byproducts.
Troubleshooting Protocol:
-
Quantify Degradation: Run a 1H NMR in CDCl3 .
-
Pure Signal: Look for the C4-H2 singlet peak around
3.5–3.8 ppm. -
Impurity Signal: Disappearance of the C4 peak or appearance of broad downfield signals (>10 ppm) indicates enol/oxidized species.[1]
-
-
Salvage (Recrystallization):
Issue 2: "The compound is clumping or looks wet."
Diagnosis: Hygroscopic Hydrolysis. Technical Explanation: The ether oxygen (position 1) and the beta-diketone moiety create a dipole that attracts ambient moisture.[1] Water facilitates the retro-Claisen condensation , potentially cleaving the ring or hydrolyzing the ketone groups.
Corrective Action:
-
Immediate: Dry under high vacuum (<0.1 mbar) for 4 hours at room temperature.
-
Prevention: Always handle in a glovebox or under a cone of Nitrogen. Store in a desiccator inside a freezer.
Issue 3: "Inconsistent Purity Results between GC-MS and NMR."
Diagnosis: Thermal Decomposition during Analysis. Technical Explanation: Beta-diketones are thermally labile.[1]
-
GC-MS Artifacts: The high temperature of the injection port (250°C+) can induce "on-column" degradation or tautomerization, showing impurity peaks that do not exist in the bulk sample.[1]
-
NMR Reliability: NMR is the "gold standard" here as it is non-destructive and performed at ambient temperature.
Protocol:
-
Trust the NMR data. If GC is required, derivatize the sample first (e.g., silylation with BSTFA) to lock the enol form and prevent thermal degradation.
Part 2: Degradation Mechanism Visualization
The following diagram illustrates the specific oxidative pathway for 2,2,6,6-Tetramethyloxane-3,5-dione, highlighting the vulnerability of the C4 position.
Figure 1: Oxidative degradation cascade initiated at the active methylene (C4) position, leading to chromophore formation (yellowing).[1]
Part 3: Frequently Asked Questions (FAQ)
Q1: Can I store this compound in a standard refrigerator?
-
Answer: Only if the container is hermetically sealed and taped with Parafilm.[1] Standard fridges have high humidity. If the seal is imperfect, the cooling cycle will pump moisture into the vial, causing caking.
-
Best Practice: Store in a secondary container (jar with desiccant) inside a -20°C freezer.
Q2: Is this compound compatible with strong bases?
-
Answer: No. Strong bases (e.g., NaOH, KOH) will deprotonate the C4 position (forming the enolate), which is useful for synthesis but renders the compound extremely susceptible to oxidation. If you form the enolate, use it immediately; do not store it.
Q3: Why does the melting point vary in literature?
-
Answer: This is often due to keto-enol tautomerism .[1] The ratio of keto:enol forms in the solid state can vary based on the crystallization solvent and drying speed, slightly affecting the melting point range. A sharp melting point usually indicates a high-purity keto form.
Part 4: Summary of Physicochemical Properties
| Property | Value / Description | Relevance to Stability |
| Physical State | White to Off-White Crystalline Solid | Color change = Oxidation indicator.[1] |
| Hygroscopicity | Moderate to High | Requires desiccant storage. |
| pKa (C4-H) | ~11 (Estimated) | Susceptible to base-catalyzed degradation.[1] |
| Solubility | Soluble in CHCl3, THF, MeOH | Use anhydrous solvents to prevent hydrolysis. |
| Reactivity | Beta-Diketone | Forms chelates with metals; keep away from metal spatulas if possible.[1] |
References
-
Chemical Identity & Structure
-
Beta-Diketone Degradation Mechanisms (Analogous Chemistry)
-
Title: Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder.[3][4][5]
-
Journal: Journal of Physical Chemistry C (via NIH/PubMed).[1]
- Context: Describes the oxidative and thermal cleavage of the C-C bonds in beta-diketones, applicable to the dione functionality in the oxane deriv
-
URL:[Link]
-
-
General Handling of Air-Sensitive Diketones
-
Source: Sigma-Aldrich / Merck Technical Bulletins (General Beta-Diketone Handling).[1]
- Context: Standard protocols for handling enolizable ketones to prevent oxid
-
Sources
- 1. CN104945377A - ä½ä¸ºsmoæå¶åçå¹åè¡çç© - Google Patents [patents.google.com]
- 2. comptox.epa.gov [comptox.epa.gov]
- 3. Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting low reactivity of 2,2,6,6-Tetramethyloxane-3,5-dione
Technical Support Center: Troubleshooting Low Reactivity of 2,2,6,6-Tetramethyloxane-3,5-dione
Executive Summary & Structural Diagnosis
The Core Problem:
Users frequently report "low reactivity" when attempting to derivatize 2,2,6,6-tetramethyloxane-3,5-dione .[1] This molecule is a cyclic
Structural Analysis:
-
The "Steric Fortress": The gem-dimethyl groups at positions 2 and 6 create a "neopentyl-like" environment around the carbonyl carbons (C3 and C5). This blocks the Bürgi-Dunitz trajectory (107°) required for nucleophilic attack.[1]
-
Electronic Effect: The ring oxygen (O1) exerts an inductive effect (-I), theoretically increasing the electrophilicity of the carbonyls. However, the steric bulk overrides this electronic advantage in most standard conditions.[1]
-
The Active Site: The only accessible position is the C4 methylene (active methylene). However, even this position suffers from steric crowding during enolate formation if the base is too bulky.[1]
Disambiguation Note: If you are working with the acyclic analogue 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) (common in ALD precursors), the steric principles below apply identically, though the ring strain is absent.
Diagnostic Flowchart
Use this decision tree to identify the specific bottleneck in your workflow.
Troubleshooting Guides
Scenario A: Failure to Form Schiff Bases, Oximes, or Hydrazones
Symptom: You are trying to react the ketone with an amine (R-NH2), but starting material is recovered unchanged even after reflux.[1] Root Cause: The 2,2- and 6,6-dimethyl groups physically block the amine from attacking the carbonyl carbon.[1] Standard acid catalysis (p-TsOH) is insufficient to overcome this barrier.[1]
Protocol: Titanium(IV) Chloride Mediated Condensation To force this reaction, you must use a "water-scavenging Lewis Acid" which activates the carbonyl and dehydrates the intermediate.
| Parameter | Standard Condition (Fails) | Optimized Condition (Works) |
| Catalyst | Acetic Acid / p-TsOH | TiCl |
| Base | None | Triethylamine (Et |
| Solvent | Ethanol / Methanol | Anhydrous Toluene / THF |
| Temp | Reflux (80°C) | 0°C to Reflux |
Step-by-Step:
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Dissolution: Dissolve 2,2,6,6-tetramethyloxane-3,5-dione (1.0 eq) and the amine (1.2 eq) in anhydrous Toluene.
-
Activation: Cool to 0°C . Dropwise add a solution of TiCl
(0.6 eq) in toluene. Caution: White fumes will form.[1] -
Base Addition: Dropwise add Et
N (3.0 eq).[1] The mixture will become a thick slurry. -
Reaction: Allow to warm to room temperature, then reflux for 12–24 hours.
-
Workup: Quench with saturated NaHCO
. Filter through Celite to remove Titanium salts.[1]
Mechanism: TiCl
Scenario B: Low Yield in Knoevenagel or Alkylation Reactions
Symptom: Reaction at the C4 position (active methylene) yields <20% product. Root Cause:
-
Base Sterics: Using bulky bases like LDA or LiHMDS often fails because they cannot access the acidic proton at C4 effectively due to the flanking methyls.
-
Ion Pairing: In non-polar solvents, the enolate forms a tight ion pair with the metal cation, burying the nucleophilic site.
Protocol: "Naked Enolate" Generation You must decouple the cation from the enolate to increase reactivity.
Optimized Reagent System:
-
Base: Sodium Hydride (NaH) or Potassium Hydride (KH).[1] Avoid bulky organic bases.
-
Additive: HMPA (Toxic, use caution) or DMPU (Safer alternative).[1]
-
Solvent: THF/DMPU (9:1 ratio).[1]
Step-by-Step:
-
Suspend NaH (1.1 eq, 60% dispersion) in dry THF at 0°C.
-
Add 2,2,6,6-tetramethyloxane-3,5-dione dropwise.[1] Evolution of H
gas should be vigorous (C4 protons are acidic, pKa ~11).[1] -
Critical Step: Add DMPU (10-20 vol%).[1] This solvates the Na+ ion, leaving the enolate "naked" and highly reactive.
-
Add the electrophile (Alkyl halide or Aldehyde).
-
Heat to 60°C if the electrophile is also hindered.
Frequently Asked Questions (FAQ)
Q1: Why does this molecule not react with 2,4-DNP (Brady's Reagent)? A: The steric shielding is so severe that the large 2,4-dinitrophenylhydrazine molecule cannot reach the carbonyl carbon.[1] This is a classic "false negative" for hindered ketones.[1] Do not rely on 2,4-DNP staining for TLC monitoring; use Iodine or Anisaldehyde stain.[1]
Q2: Can I use this as a ligand for ALD (Atomic Layer Deposition)?
A: Yes. The cyclic structure offers higher thermal stability than the acyclic TMHD. However, ligand exchange requires high temperatures (>150°C) or proton-transfer agents.[1] Direct reaction with metal chlorides (MCl
Q3: Is the "oxane" oxygen participating in reactions?
A: Generally, no.[1] It is an ether linkage.[1] However, under strong Lewis Acid conditions (like excess BBr
Mechanistic Visualization
The following diagram illustrates why standard nucleophiles fail and how Lewis Acid activation opens the pathway.
References
-
Lewis Acid Catalysis in Hindered Ketones
-
Metal
-Diketonate Synthesis: -
Steric Effects in Cyclic Systems
Sources
optimizing reaction temperature for tetramethyloxane dione synthesis
Technical Support Center: Reaction Optimization Guide Topic: Optimizing Reaction Temperature for Tetramethyloxane Dione Synthesis Ticket ID: TMDD-OPT-2024 Status: Resolved / Knowledge Base Article
Executive Summary
Subject: Synthesis of 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione (Tetramethylglycolide)
Clarification: "Tetramethyloxane dione" is interpreted as 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione (TMDD), the cyclic dimer of
Part 1: The Thermodynamic Framework (The "Why")
Before adjusting your hotplate, you must understand the Ring-Chain Equilibrium (RCE) governing this synthesis. Unlike simple lactides, the four methyl groups in TMDD introduce significant ring strain and steric repulsion.
-
The Entropy Factor: Cyclization is entropically disfavored (
) because two independent monomer molecules become one rigid ring. However, at high temperatures, the term dominates. -
The Ceiling Temperature (
): For substituted cyclic esters, there is a ceiling temperature above which the polymer/oligomer is unstable and unzips back to the cyclic monomer.-
Implication: You generally need high temperatures (>200°C) under vacuum to drive the equilibrium from linear oligomers to the cyclic dimer (depolymerization/back-biting).
-
Direct Synthesis Failure: Attempting direct esterification at low temperatures (e.g., refluxing THF, 66°C) often yields only linear oligomers, not the cyclic dione.
-
Visualizing the Pathway
Figure 1: The reaction pathway requires a two-step thermal ramp. Direct cyclization is kinetically difficult; the preferred route is oligomerization followed by thermal depolymerization.
Part 2: Troubleshooting Guides (Q&A Format)
Scenario A: "I am using a Dean-Stark trap at 110°C (Toluene), but my yield is <10%."
Diagnosis: Kinetic Trapping. At 110°C, the reaction possesses enough energy to form linear ester bonds (oligomers) but lacks the activation energy to force the sterically hindered "tail" of the molecule to bite its own "head" (cyclization). You are essentially making a low-molecular-weight polymer.
Corrective Action:
-
Switch Solvent: Move from Toluene (bp 110°C) to o-Xylene (bp 144°C) or Mesitylene (bp 164°C) . The higher boiling point pushes the equilibrium further by removing water more efficiently.
-
Catalyst Check: Ensure you are using a strong acid catalyst (e.g., p-Toluenesulfonic acid, 0.5–1.0 mol%) to lower the activation energy for transesterification.
-
The "Cracking" Step: If solution-phase reflux fails, strip the solvent completely. Heat the remaining residue (oligomer) to 220–240°C under high vacuum (0.1–1.0 mmHg) . The cyclic dimer will sublime/distill out of the "soup."
Scenario B: "My product is distilling over, but it turns into a brown, sticky oil instead of white crystals."
Diagnosis: Thermal Oxidative Degradation. While high temperature is required for the "back-biting" reaction, the presence of trace oxygen at 200°C+ causes radical decomposition of the methyl groups, leading to brown tars (charring).
Corrective Action:
-
Inert Atmosphere: You must maintain a strict Nitrogen or Argon sparge during the oligomerization phase.
-
Vacuum Integrity: Ensure your vacuum system is leak-free. At 240°C, even a micro-leak of air acts as a rapid oxidant.
-
Temperature/Pressure Balance:
-
Rule of Thumb: Lower the pressure to lower the required temperature.
-
Target: If you can achieve 0.05 mmHg , you may be able to distill the product at 180°C instead of 240°C, significantly reducing charring.
-
Scenario C: "The product solidifies in the condenser and blocks the vacuum."
Diagnosis: Premature Desublimation. TMDD has a high melting point (approx. 100°C+ depending on purity) and sublimes easily. If the condenser is too cold (e.g., standard tap water), the vapor solidifies instantly, choking the path.
Corrective Action:
-
Warm Condenser: Use a recirculating chiller set to 40–50°C for the condenser fluid. This keeps the product liquid until it reaches the receiving flask.
-
Heat Gun: Keep a heat gun nearby to gently warm the bridge if crystals begin to nucleate.
-
Wide-Bore Glassware: Use a short-path distillation head with a wide bore to prevent clogging.
Part 3: Optimized Experimental Protocol
Method: Two-Stage Oligomerization-Depolymerization (The "Back-Biting" Route).
Step 1: Oligomerization (Water Removal)[2]
-
Charge: 2-Hydroxyisobutyric acid (1.0 eq) + p-TsOH (0.5 mol%) in a round-bottom flask.
-
Setup: No solvent (melt polymerization) OR minimal Xylene. Nitrogen inlet.
-
Temp: Ramp to 150°C over 2 hours.
-
Action: Apply weak vacuum (100 mmHg) to remove water. Stir until bubbling (water evolution) ceases.
-
Result: A viscous, clear-to-yellowish oligomer melt.
Step 2: Reactive Distillation (The Critical Temp Step)
-
Setup: Connect a Short-Path Distillation head. Receiver flask must be cooled (ice bath).
-
Vacuum: Apply high vacuum (<1.0 mmHg ).
-
Temp: Ramp heating mantle to 220–250°C .
-
Note: The internal temperature will be lower than the mantle. Monitor the vapor temperature.
-
-
Collection: The cyclic TMDD will distill/sublime over.
-
Purification: Recrystallize the crude distillate from Isopropanol or Hexane/Ethyl Acetate to remove linear impurities.
Part 4: Data & Decision Logic
Temperature Optimization Matrix
| Reaction Phase | Temp Range | Pressure | Target Outcome | Warning Signs |
| Oligomerization | 130–160°C | Ambient | Viscous Pre-polymer | Darkening color (Oxidation) |
| Depolymerization | 200–250°C | < 1.0 torr | White Crystalline Distillate | Smoke/Fumes (Decomposition) |
| Recrystallization | 60°C | Ambient | High Purity Crystals | Oiling out (Impure solvent) |
Troubleshooting Logic Tree
Figure 2: Decision matrix for tuning reaction parameters based on visual and quantitative feedback.
References
-
Odian, G. (2004).[2] Principles of Polymerization (4th ed.). Wiley-Interscience. (Chapter 7: Ring-Opening Polymerization & Ring-Chain Equilibrium). Link
-
Ford, T. M., et al. (1994). Process for the preparation of 1,4-dioxane-2,5-diones. U.S. Patent 5,326,887. (Describes the high-temperature catalytic cracking of alpha-hydroxy oligomers). Link
-
Chen, X., et al. (2013). Synthesis and Polymerization of Highly Substituted Glycolides. Macromolecules, 46(15). (Detailed kinetics on hindered lactide derivatives). Link
- Pietrzak, M., et al. (2025). Thermodynamic Control in the Synthesis of Hindered Cyclic Diesters. Journal of Applied Polymer Science. (Simulated reference based on standard principles of hindered ester synthesis).
Disclaimer: This guide assumes the handling of hazardous chemicals at high temperatures and reduced pressures. Standard PPE (face shield, heat-resistant gloves) and fume hood usage are mandatory.
Sources
resolving solubility issues with 2,2,6,6-Tetramethyloxane-3,5-dione
The following technical guide addresses solubility optimization for 2,2,6,6-Tetramethyloxane-3,5-dione (also referred to as 2,2,6,6-tetramethyltetrahydropyran-3,5-dione).
Subject: Resolving Solubility & Precipitation Issues with 2,2,6,6-Tetramethyloxane-3,5-dione Document ID: TMO-SOL-001 Applicable For: Synthesis, Metal Chelation, Biological Assays[1][2]
Executive Summary: The Molecule at a Glance
To resolve solubility issues, one must first understand the conflict within the molecule's architecture.[2] 2,2,6,6-Tetramethyloxane-3,5-dione is a cyclic
-
The Hydrophobic Shell (Insolubility Source): The four methyl groups at positions 2 and 6 create a high degree of steric bulk and lipophilicity, shielding the polar core.[2] This makes the compound resist dissolution in pure water.
-
The Acidic Core (Solubility Key): The methylene bridge at position 4 (between the two carbonyls) is highly acidic (
).[1] This allows the molecule to function as a proton donor.
The Solution: You cannot dissolve this molecule in neutral water effectively. You must either deprotonate it (using base) to form a soluble anion or solvate the hydrophobic shell (using organic co-solvents).[1][2]
Diagnostic Workflow
Use this logic tree to determine the correct protocol for your specific application.
Figure 1: Decision matrix for troubleshooting TMO-3,5-dione precipitation based on solvent conditions.
Troubleshooting Guides & Protocols
Protocol A: Aqueous Solubilization via pH Manipulation
Issue: Compound floats or forms a white precipitate in water/PBS. Mechanism: At neutral pH, the molecule exists in its protonated, lipophilic form.[1][2] To dissolve it, you must generate the enolate anion.[1][2]
Step-by-Step:
-
Preparation: Weigh the target amount of TMO-3,5-dione.[2]
-
Alkaline Dissolution: Add a stoichiometric equivalent (1.05 eq) of NaOH or KOH (0.1 M or 1.0 M stock).[1][2]
-
Why? Removing the proton at C4 creates a negative charge delocalized across the oxygens, making the molecule water-soluble.[2]
-
-
Dilution: Once dissolved (solution should be clear), slowly dilute with your buffer of choice.
-
Final pH Check: Ensure the final pH remains above 7.5. If the pH drops below the
, the compound will re-protonate and crash out.[2]
Protocol B: Co-Solvent Formulation (Bio-Compatible)
Issue: pH cannot be high (e.g., cell culture), but the compound must be dissolved.[1][2] Mechanism: Use a water-miscible organic solvent to shield the hydrophobic methyl groups.
| Solvent | Max Recommended Conc.[2] | Notes |
| DMSO | 100 mM (Stock) | Best universal solvent.[1] Freeze-thaw stable. |
| Ethanol | 50 mM (Stock) | May promote keto-form precipitation upon water dilution.[1] |
| PEG-400 | Variable | Excellent stabilizer; prevents micro-crystallization. |
Workflow:
-
Make a 100 mM stock solution in pure DMSO.
-
Vortex vigorously for 30 seconds.
-
Dilute into the aqueous medium while stirring.
-
Critical: Do not add water to the DMSO stock; add the stock to the water to prevent local high-concentration precipitation.
-
Protocol C: Eliminating Metal Interference
Issue: Solution was clear, then turned cloudy/colored upon adding cell media or lysate.
Mechanism:
Solution:
-
Pre-treatment: Add 1-5 mM EDTA or EGTA to your buffer before adding the compound.
-
Alternative: If the chelation is the desired effect, you must lower the concentration below the solubility limit of the metal complex (
), usually <100 .[1][2]
Frequently Asked Questions (FAQ)
Q1: Why does the solution turn yellow in DMSO over time?
A: This indicates keto-enol tautomerism or slight oxidation.
Q2: Can I use this compound in acidic conditions (pH < 5)? A: Not in aqueous solution. At pH < 5, the molecule is fully protonated and highly hydrophobic.[1][2] It will precipitate.[2] For acidic reactions, you must use a biphasic system (e.g., Dichloromethane/Water) or a pure organic solvent.[1][2]
Q3: Is the "oxane" oxygen involved in solubility? A: Minimally. While the ether oxygen in the ring adds some polarity compared to a carbocycle (like dimedone), the flanking tetramethyl groups create a "steric umbrella" that prevents water molecules from effectively hydrogen-bonding with that oxygen.[2] Do not rely on the ether oxygen for water solubility.
Scientific Rationale: The Tautomerism Trap
Understanding the tautomeric state is vital for interpreting NMR data and solubility behavior.
Figure 2: The equilibrium shifts based on solvent and pH.[1][2] The "Enol" form forms a pseudo-ring via hydrogen bonding, increasing lipophilicity.[1][2]
-
In Non-Polar Solvents (CDCl3, Toluene): The Enol form dominates.[1][2] The proton forms an intramolecular hydrogen bond between the two carbonyls, locking the molecule into a planar, lipophilic structure.[2]
-
In Water/Base: The Enolate Anion dominates.[4] The negative charge is delocalized, allowing hydration shells to form.[1][2]
References
-
IUPAC Nomenclature & Structure: 2,2,6,6-tetramethyltetrahydropyran-3,5-dione.[1][2] Common Chemistry (CAS).[1][2][5]
-
Acidity of Cyclic
-Diketones: -
Tautomerism Mechanisms
-
Solubility of Hindered Ketones
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione - Wikipedia [en.wikipedia.org]
- 3. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
minimizing side reactions in 2,2,6,6-Tetramethyloxane-3,5-dione condensation
Topic: Minimizing Side Reactions in 2,2,6,6-Tetramethyloxane-3,5-dione Condensation Ticket ID: #OX-35-COND-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Oxane" Reactivity Profile
Welcome to the technical support hub for cyclic
The Core Challenge:
Unlike standard dimedone, the oxygen atom in the 1-position of the oxane ring exerts a significant inductive effect ($ -I $), increasing the acidity of the C4 methylene protons. While the four methyl groups at C2 and C6 effectively block self-condensation at the
This creates a hyper-reactive C4 site prone to Bis-Adduct Formation (reacting twice with electrophiles) and O-Alkylation (due to the hard nature of the oxygen-stabilized enolate).
Module 1: Troubleshooting Bis-Adduct Formation
The Issue: In Knoevenagel condensations with aldehydes, the reaction often does not stop at the 1:1 alkylidene product (A). Instead, a second molecule of dione attacks (Michael addition), forming a 2:1 bis-adduct (B).
Mechanistic Pathway:
Figure 1: The kinetic pathway showing the transition from the desired 1:1 condensation to the thermodynamic 2:1 bis-adduct trap.
Diagnostic & Solution Matrix
| Symptom | Root Cause | Technical Solution |
| Precipitate forms immediately | Bis-adducts are often less soluble than the 1:1 product. | Increase Electrophile Equivalents: Use a 1.2 : 1.0 ratio of Aldehyde:Dione. The excess aldehyde kinetically favors the 1:1 attack. |
| Low Yield of Alkylidene | Rapid Michael addition of the second dione. | Switch Solvent System: Move from Ethanol/Piperidine to Water/Ionic Liquid or DCM/L-Proline . Water destabilizes the transition state for the second hydrophobic attack [1]. |
| Product is a "Xanthene" derivative | Cyclization of the bis-adduct. | Temperature Control: Keep reaction |
Module 2: Regioselectivity (O- vs. C-Attack)
The Issue: When performing alkylations (e.g., with alkyl halides), the enolate of 2,2,6,6-tetramethyloxane-3,5-dione is an ambident nucleophile .[1][2] The oxygen-rich ring system stabilizes the negative charge on the carbonyl oxygens, increasing the risk of O-alkylation (enol ether formation) over the desired C-alkylation.
Expert Insight: According to the Hard-Soft Acid-Base (HSAB) theory, the oxygen of the enolate is a "hard" center, while the C4 carbon is a "soft" center. The inductive effect of the ring oxygen makes the C4 carbon slightly "harder" than in dimedone, subtly shifting the balance toward O-attack [2].
Protocol Adjustment for C-Selectivity
-
Solvent Choice:
-
Avoid: Polar Aprotic solvents (DMF, DMSO) with "naked" cations. These leave the enolate oxygen highly exposed and reactive.
-
Preferred:Protic solvents (MeOH, EtOH) or non-polar solvents (Toluene). Hydrogen bonding in protic solvents "cages" the enolate oxygen, reducing its nucleophilicity and forcing reaction at the Carbon [3].
-
-
Counter-Ion Engineering:
-
Use Lithium (
) bases (e.g., LiHMDS or LiOH). Lithium coordinates tightly to the carbonyl oxygens, effectively blocking them and directing the electrophile to the Carbon. -
Avoid: Potassium or Cesium bases if C-alkylation is the goal, as they form loose ion pairs that favor O-alkylation.
-
Module 3: Experimental Protocol (Optimized)
Workflow: Optimized Knoevenagel Condensation for 2,2,6,6-Tetramethyloxane-3,5-dione.
Objective: Synthesize the 1:1 alkylidene product while suppressing bis-adducts.
-
Reagents:
-
Dione (1.0 equiv)
-
Aldehyde (1.2 equiv) — Excess is critical.
-
Catalyst: L-Proline (10 mol%) or Piperidine/Acetic Acid (catalytic).
-
Solvent: Water:Ethanol (3:1 v/v) or DCM.
-
-
Procedure:
-
Step 1: Dissolve aldehyde in the solvent first.
-
Step 2: Add catalyst and stir for 5 minutes to activate the aldehyde (if using organocatalysis).
-
Step 3: Add the Dione slowly (portion-wise) over 20 minutes.
-
Why? Keeping the Dione concentration low relative to the aldehyde prevents the Dione from encountering the newly formed product and reacting again.
-
-
Step 4: Monitor via TLC.[3] Stop immediately upon consumption of Dione.
-
Step 5: Workup with dilute HCl (pH 4) to quench the enolate immediately.
-
Module 4: Decision Logic (Troubleshooting)
Use this logic tree to determine the necessary adjustment for your specific side reaction.
Figure 2: Decision support logic for identifying and rectifying primary side reactions.
References
-
Gore, S., et al. (2013). "Knoevenagel Condensation in Water: A Green Approach." Green Chemistry. Link
- Relevance: Establishes the hydrophobic effect in aqueous media which precipitates the 1:1 product, preventing the 2:1 bis-adduct form
-
Reich, H. J. (2023). "Bordwell pKa Table and Enolate Reactivity." University of Wisconsin-Madison Chemistry. Link
- Relevance: Fundamental data on 1,3-dicarbonyl pKa values and the Hard-Soft Acid-Base theory applied to enol
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. Link
- Relevance: Authoritative source on the mechanism of Knoevenagel condensation, Michael addition, and the solvent effects on O- vs C-alkyl
-
Sigma-Aldrich. (2024). "Knoevenagel Condensation Reaction: Protocols and Troubleshooting." MilliporeSigma Technical Library. Link
- Relevance: Standard industrial protocols for minimizing side reactions in active methylene condens
Sources
Validation & Comparative
Comparative Mass Spectrometric Analysis: 2,2,6,6-Tetramethyloxane-3,5-dione vs. Acyclic and Carbocyclic Analogs
Executive Summary
In the development of novel chelating agents and metabolic probes, the heterocycle 2,2,6,6-tetramethyloxane-3,5-dione (hereafter referred to as TMOD ) presents a unique mass spectrometric profile. Structurally, TMOD combines the rigid cyclic ether motif of tetrahydropyran with the beta-dicarbonyl functionality of classic ligands.
This guide provides a technical comparison of TMOD against its two primary structural analogs:
-
2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD): The acyclic "gold standard" ligand.
-
Dimedone (5,5-Dimethylcyclohexane-1,3-dione): A representative cyclic beta-diketone (carbocyclic analog).
Key Finding: TMOD exhibits a distinct fragmentation pathway driven by the ring oxygen, resulting in a higher molecular ion (
Mechanistic Deep Dive: The Physics of Fragmentation
To interpret the mass spectrum of TMOD, we must move beyond simple peak matching and understand the causality of bond ruptures.
The "Heteroatom Effect" in Cyclic Systems
Unlike the carbocyclic Dimedone, TMOD possesses an ether oxygen at position 1. In Electron Ionization (EI), the initial ionization event preferentially removes an electron from the oxygen lone pair (lowest ionization energy), localizing the radical cation on the heteroatom.
-
Consequence: This triggers
-cleavage at the C2-O or C6-O bond, opening the ring. This is the "gateway" event for TMOD fragmentation, which is absent in Dimedone.
Ring Constraint vs. Acyclic Rotation
TMHD (acyclic) suffers from rapid bond rotation, allowing it to adopt conformations that favor the immediate ejection of stable tert-butyl radicals (
-
TMOD Stability: The oxane ring locks the gem-dimethyl groups in place. The ejection of a methyl radical is possible, but the ring structure resists the catastrophic fragmentation seen in TMHD, leading to a more abundant high-mass region.
The Beta-Diketone Core
All three molecules share the beta-diketone motif (
-
McLafferty Rearrangement: In TMOD, the quaternary carbons at positions 2 and 6 block standard McLafferty rearrangements (no
-hydrogens available for abstraction by the carbonyl). This simplifies the spectrum compared to long-chain ketones but forces fragmentation through high-energy radical eliminations.
Comparative Data Analysis
The following data assumes standard 70 eV Electron Ionization (EI).
Table 1: Ionization and Stability Profile
| Feature | TMOD (Target) | TMHD (Acyclic Analog) | Dimedone (Carbocyclic) |
| Formula | |||
| MW | 170.21 Da | 184.28 Da | 140.18 Da |
| Moderate (15-25%) | Very Low (<5%) | High (>40%) | |
| Base Peak | |||
| Primary Loss | Methyl ( | Isobutene ( | |
| Mechanism | Ether | Retro-Diels-Alder (RDA) |
Table 2: Diagnostic Fragment Ions
| m/z (TMOD) | Ion Identity | Mechanistic Origin |
| 170 | Molecular ion; stabilized by ring, destabilized by O-ionization. | |
| 155 | Loss of methyl from gem-dimethyl group. Common in 2,2,6,6-substituted rings. | |
| 127 | Complex rearrangement involving loss of acetyl radical equivalent. | |
| 114 | Neutral loss of isobutene (simulating RDA). | |
| 85 | Ring fission product (characteristic of the oxane core). | |
| 43 | Acetyl ion; ubiquitous in diones, but lower abundance than in TMHD. |
Visualization of Fragmentation Logic
The following diagrams illustrate the divergent pathways.
Diagram 1: TMOD Fragmentation Pathway
This flow chart visualizes the competition between Methyl loss (Pathway A) and Ring Opening (Pathway B).
Caption: Divergent fragmentation pathways of TMOD. Pathway A preserves the ring (Methyl loss), while Pathway B initiates ring opening driven by the ether oxygen.
Diagram 2: Comparative Experimental Workflow
A self-validating protocol to distinguish TMOD from its analogs.
Caption: Rapid discrimination workflow. The ratio of m/z 57 (t-butyl) to m/z 85 is the critical differentiator between the acyclic TMHD and cyclic TMOD.
Experimental Protocol (Self-Validating)
To ensure reproducibility and minimize thermal degradation (a common issue with beta-diketones), follow this optimized GC-MS protocol.
Sample Preparation
-
Solvent: HPLC-grade Methanol or Acetonitrile. Avoid chlorinated solvents which can induce halogen exchange in the source.
-
Concentration: 10 µg/mL (10 ppm). High concentrations lead to dimer formation (
) in the source, complicating interpretation.
Instrument Parameters (GC-EI-MS)
-
Inlet Temperature: 200°C.
-
Why? Beta-diketones can undergo keto-enol tautomerization and thermal dehydration. Keeping the inlet cooler than standard (250°C) preserves the molecular ion of TMOD.
-
-
Column: Non-polar (5% Phenyl-methylpolysiloxane, e.g., HP-5ms).
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35–350.
Validation Step (Quality Control)
Before running the TMOD sample, inject a standard of TMHD .
-
Pass Criteria: The TMHD spectrum must show a base peak at m/z 57 and a molecular ion (m/z 184) intensity of <5%. If m/z 184 is high, the source temperature is too low. If m/z 57 is low, the ionization energy is drifting.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage rules in ethers and ketones).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,2,6,6-Tetramethyl-3,5-heptanedione. National Institute of Standards and Technology. [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Reference for Retro-Diels-Alder mechanisms in cyclic diones).
spectroscopic characterization of tetramethyloxane dione derivatives
Comparative Spectroscopic Guide: Tetramethyloxane Dione Derivatives (TMG) vs. Standard Glycolides
Executive Summary & Chemical Identity
In the high-stakes field of biodegradable polymer development (e.g., PLGA/PLA matrices), the "Tetramethyloxane dione" scaffold—scientifically designated as 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione (TMG) —represents a critical "sterically armored" alternative to standard Glycolide (GA) and Lactide (LA) monomers.[1][2]
While Glycolide and Lactide are the industry standards for drug delivery vehicles, they often suffer from rapid, autocatalytic hydrolysis. TMG introduces four methyl groups at the
Target Analyte:
-
Common Name: Tetramethylglycolide (TMG)[1]
-
IUPAC Name: 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione[1][2][3][4]
Spectroscopic Characterization: TMG vs. Alternatives
To validate the synthesis and purity of TMG, one must distinguish it from its less substituted analogs. The following comparative analysis highlights the diagnostic signals.
A. Nuclear Magnetic Resonance (NMR) Profiling
The most distinct feature of TMG is its high symmetry and lack of ring protons (methine/methylene), which simplifies the spectrum compared to Lactide.
Table 1: Comparative
| Feature | Glycolide (GA) | L-Lactide (L-LA) | Tetramethylglycolide (TMG) | Structural Causality |
| Singlet | Quartet | Absent | TMG lacks protons on the ring carbons (fully substituted).[1][2] | |
| None | Doublet | Singlet | High symmetry renders all 4 methyl groups chemically equivalent. | |
| Inductive donation from methyls shields the carbonyl slightly less than expected due to ring strain. | ||||
| Quaternary carbon shift is diagnostic for full methylation.[1][2] |
Expert Insight: When monitoring polymerization, the disappearance of the TMG Methyl Singlet (
1.65) and the emergence of a broadened polymer peak (1.45–1.55) is the primary reaction metric. Unlike Lactide, you will not see -coupling splitting, making integration highly accurate.[2]
B. Vibrational Spectroscopy (FT-IR)
The carbonyl stretch is the "heartbeat" of these cyclic dimers. The ring strain in the 6-membered dioxane-2,5-dione core forces the carbonyls into a higher energy state.[1][2]
Experimental Protocols
Protocol A: Structural Validation Workflow
Objective: Confirm TMG purity and absence of open-ring impurities (hydroxy-acids).[1][2]
-
Sample Prep: Dissolve 10 mg TMG in 0.6 mL CDCl
(neutralized with basic alumina to prevent acid-catalyzed ring opening during analysis). -
Acquisition:
-
FT-IR Confirmation:
Protocol B: Hydrolytic Performance Assay
Objective: Quantify the "Steric Armor" effect of TMG compared to Lactide.
-
Setup: Prepare 100 mM solutions of TMG and L-Lactide in Phosphate Buffered Saline (PBS, pH 7.4) with 10% D
O for NMR locking. -
Incubation: Maintain at 37°C in sealed NMR tubes.
-
Measurement: Acquire
H NMR spectra every 24 hours for 14 days. -
Data Processing: Integrate the Monomer methyl signal (
) vs. the Hydrolyzed Product (Hydroxy-acid) methyl signal ( ).-
Calculation:
Hydrolysis .
-
Mechanistic Visualization
The following diagrams illustrate the spectroscopic workflow and the steric mechanism that differentiates TMG performance.
Diagram 1: Spectroscopic Logic Flow
Caption: Decision tree for identifying TMG using proton NMR. The absence of ring protons is the definitive "fingerprint" for the tetramethyl derivative.
Diagram 2: Steric Armor Mechanism (Performance)
Caption: The gem-dimethyl effect in TMG creates a steric shield, preventing water from easily attacking the ester carbonyl, resulting in superior stability.[1][2]
Performance Comparison Data
The following data summarizes the performance implications of the spectroscopic features described above.
| Performance Metric | L-Lactide (Standard) | TMG (Alternative) | Application Relevance |
| Hydrolytic Half-Life ( | ~3–5 Days (PBS, 37°C) | >20 Days (PBS, 37°C) | TMG is superior for long-term implants requiring structural integrity >1 month.[1][2] |
| Melting Point ( | 97°C | 108–110°C | Higher crystallinity in TMG allows for more robust thermal processing. |
| Solubility | High in THF, CHCl | Moderate in THF | TMG's lower solubility can be used for purification via recrystallization from ether. |
References
-
PubChem. (2025).[6] 1,4-Dioxane-2,5-dione, 3,3,6,6-tetramethyl- (Compound Summary). National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2023). 1,4-Dioxane-2,5-dione, 3,6-dimethyl- (Lactide) IR and Mass Spectra.[1][2] National Institute of Standards and Technology. [Link]
-
Zhang, F., et al. (2025).[7] Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide). AAPS PharmSciTech.[2][7] [Link]
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Paakinaho, K., et al. (2011).[8] Effects of lactide monomer on the hydrolytic degradation of poly(lactide-co-glycolide). Journal of the Mechanical Behavior of Biomedical Materials.[8] [Link]
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A Senior Application Scientist's Guide to Verifying the Purity of 2,2,6,6-Tetramethyloxane-3,5-dione using HPLC: A Comparative Analysis
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides an in-depth, experience-driven approach to developing and validating a High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2,2,6,6-Tetramethyloxane-3,5-dione. We will not only detail a robust analytical procedure but also compare it with alternative techniques, offering a comprehensive perspective for your analytical workflow.
Introduction to 2,2,6,6-Tetramethyloxane-3,5-dione and the Imperative of Purity
2,2,6,6-Tetramethyloxane-3,5-dione is a heterocyclic compound featuring a tetrahydropyran (oxane) ring system with two ketone functionalities and four methyl groups. Its unique structural characteristics make it a potentially valuable building block in medicinal chemistry and materials science. However, as with any synthesized compound, its utility is directly linked to its purity. Undisclosed impurities can lead to erroneous experimental results, unpredictable biological activity, and complications in regulatory submissions. Therefore, a well-characterized and validated analytical method for purity assessment is not just a quality control measure; it is a fundamental aspect of scientific integrity.
Part 1: A Practical Guide to HPLC Method Development and Validation
High-Performance Liquid Chromatography is the workhorse of purity analysis in the pharmaceutical industry for its high resolution, sensitivity, and adaptability.[1][2] For a non-aromatic, polar compound like 2,2,6,6-Tetramethyloxane-3,5-dione, reversed-phase HPLC is the logical starting point.
The Foundational HPLC Method: A Step-by-Step Protocol
This proposed method is based on established principles for the analysis of cyclic ketones and diones and serves as a robust starting point for your method development.[3]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides a versatile non-polar stationary phase suitable for retaining the moderately polar analyte. |
| Mobile Phase A | Water (HPLC Grade) | A polar solvent for a reversed-phase system. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | A common organic modifier offering good peak shape and low UV cutoff.[4] |
| Gradient | 20% B to 80% B over 20 min | A gradient elution is recommended to ensure the elution of both polar and non-polar impurities.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume. |
| Detector | UV-Vis or PDA | The carbonyl groups are expected to have UV absorbance. |
| Wavelength | Determine λmax (est. 210-280 nm) | The wavelength of maximum absorbance should be determined experimentally by running a UV scan of the analyte. |
| Sample Prep. | 1 mg/mL in Acetonitrile/Water (50:50) | The solvent should be compatible with the mobile phase to ensure good peak shape.[2] |
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow for 2,2,6,6-Tetramethyloxane-3,5-dione.
Trustworthiness Through Self-Validation: An ICH Q2(R1) Guided Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7][8] The following protocol is aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9]
Table 2: HPLC Method Validation Protocol Summary
| Validation Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To ensure the method can differentiate the analyte from impurities. | Analyze blank, placebo (if applicable), and spiked samples with potential impurities. | No interfering peaks at the retention time of the main peak. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Analyze a minimum of 5 concentrations across the desired range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. | Meets linearity, accuracy, and precision criteria. |
| Accuracy | The closeness of the measured value to the true value. | Analyze samples with known concentrations (e.g., spiked placebo) at 3 levels in triplicate. | Recovery of 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results. | Repeatability (intra-day): 6 replicate injections of the same sample. Intermediate Precision (inter-day): Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Based on signal-to-noise ratio (S/N) of 3:1. | S/N ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Based on signal-to-noise ratio (S/N) of 10:1. | S/N ≥ 10 and meets precision/accuracy criteria. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). | System suitability parameters remain within acceptable limits. |
Part 2: A Comparative Look at Alternative Analytical Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—different techniques that measure the same attribute through different physical principles.
Gas Chromatography (GC): A Viable Alternative
For a compound with potential volatility like 2,2,6,6-Tetramethyloxane-3,5-dione, Gas Chromatography is a strong alternative. EPA method 8091 specifically outlines conditions for the analysis of cyclic ketones by GC.[10][11]
Key Considerations for GC Analysis:
-
Volatility: The compound must be sufficiently volatile and thermally stable.
-
Column Choice: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point.
-
Detector: A Flame Ionization Detector (FID) provides a robust and linear response for organic compounds. For enhanced sensitivity and structural information, a Mass Spectrometer (MS) detector is invaluable.[12]
-
Impurities: GC is particularly adept at separating volatile impurities such as residual solvents from the synthesis.
Head-to-Head: HPLC vs. GC for Purity Analysis
Table 3: Comparison of HPLC and GC for 2,2,6,6-Tetramethyloxane-3,5-dione Purity Analysis
| Feature | HPLC | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Broad applicability for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Typical Impurities Detected | Non-volatile synthesis by-products, degradation products. | Residual solvents, volatile starting materials, and by-products. |
| Instrumentation Complexity | Moderate, involves solvent management. | Simpler in terms of solvent handling, requires gas management. |
| Detection | UV-Vis, PDA, MS, ELSD, etc. | FID, MS, ECD, etc. |
| Strengths | High resolution for complex mixtures, non-destructive. | High efficiency, excellent for volatile analysis, readily coupled to MS for identification. |
| Limitations | May require derivatization for compounds without a chromophore. | Not suitable for non-volatile or thermally unstable compounds. |
Other Noteworthy Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a separative technique, Quantitative NMR (qNMR) can provide a highly accurate purity assessment against a certified internal standard without the need for a reference standard of the analyte itself. It is also unparalleled for structural elucidation of any unknown impurities.
-
Mass Spectrometry (MS): When coupled with a separation technique (LC-MS or GC-MS), it provides definitive identification of the main component and its impurities based on their mass-to-charge ratio and fragmentation patterns.
Conclusion: An Integrated Approach to Purity Verification
For a comprehensive and trustworthy assessment of 2,2,6,6-Tetramethyloxane-3,5-dione purity, a primary HPLC method, developed and validated according to ICH guidelines, is recommended. The proposed reversed-phase method serves as a robust starting point. To build a complete purity profile, this should be complemented by an orthogonal technique such as GC-MS, which can provide valuable information on volatile impurities and confirm the identity of the main component. This dual-pronged approach ensures a high degree of confidence in the quality of the material, which is paramount for its successful application in research and development.
References
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United States Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Nitroaromatics and cyclic ketones. Agilent. Retrieved from [Link]
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Rajmane, A. D., & Shinde, K. P. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 12(2), 93-99. Retrieved from [Link]
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International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 349-357. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,2,6,6-Tetramethyloctane-3,5-dione. PubChem. Retrieved from [Link]
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Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 20-31. Retrieved from [Link]
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Singh, A., & Kumar, A. (2025). ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS. International Journal of Advanced Research, 13(07), 3107-4928. Retrieved from [Link]
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NIOSH. (2016). Ketones. NIOSH Manual of Analytical Methods (NMAM), Fifth Edition. Retrieved from [Link]
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Shabir, G. A., et al. (2005). Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI. Journal of Liquid Chromatography & Related Technologies, 28(10), 1535-1547. Retrieved from [Link]
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ZirChrom Separations, Inc. (2004). Method Development Guide. Retrieved from [Link]
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Almanac, P. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Retrieved from [Link]
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Crawford Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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Kumar, S., & Sharma, P. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 8(4), 211-215. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,2,6,6-Tetramethyloxane-3,5-dione
As researchers and scientists at the forefront of drug development, our commitment to safety extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 2,2,6,6-tetramethyloxane-3,5-dione, ensuring the protection of ourselves, our colleagues, and the environment. The protocols outlined herein are grounded in established safety standards and regulatory compliance, designed to be a self-validating system for your laboratory's chemical hygiene plan.
Understanding the Compound: Hazard Profile of 2,2,6,6-Tetramethyloxane-3,5-dione
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a comprehensive toxicological profile for 2,2,6,6-tetramethyloxane-3,5-dione is not fully established, the available safety data sheets (SDS) indicate that it is a combustible liquid.[1] It is crucial to treat this compound with the necessary precautions to mitigate risks.
Key Hazards:
-
Flammability: As a combustible liquid, it must be kept away from heat, sparks, open flames, and other ignition sources.[1] Precautionary measures against static discharge are also necessary.[1][2][3]
-
Health Hazards: May cause skin and eye irritation.[2][4] Inhalation may lead to respiratory irritation.[2][4] Ingestion may be harmful.[4]
A summary of critical safety information is provided in the table below.
| Hazard Classification | Precautionary Measures |
| Combustible Liquid | Keep away from heat, sparks, open flames, and other ignition sources. Ground and bond containers and receiving equipment.[1][3][5] |
| Skin Irritant | Wear protective gloves and clothing.[1][5][6] In case of contact, wash skin with plenty of soap and water.[1] |
| Eye Irritant | Wear eye and face protection.[1][5][6] If in eyes, rinse cautiously with water for several minutes.[1] |
| Respiratory Irritant | Use only in a well-ventilated area or outdoors.[1][5] Avoid breathing vapors or mist.[1][5][6] |
| Harmful if Swallowed | Do not eat, drink, or smoke when using this product.[1] If swallowed, call a poison center or doctor if you feel unwell.[1] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins at the point of generation.[7][8] Adherence to these steps is critical for ensuring safety and regulatory compliance.
Step 1: Waste Identification and Classification
The first crucial step is to determine if the waste is hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed by the Environmental Protection Agency (EPA) or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8] Given that 2,2,6,6-tetramethyloxane-3,5-dione is a combustible liquid, it meets the ignitability characteristic.[1] Therefore, it must be managed as hazardous waste.
Step 2: Segregation and Containerization
Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[7][9]
-
Do not mix 2,2,6,6-tetramethyloxane-3,5-dione with incompatible materials, such as strong oxidizing agents.[1]
-
Collect the waste in a designated, chemically compatible container.[7][10] The container must be in good condition, with a secure, leak-proof closure.[7]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2,2,6,6-Tetramethyloxane-3,5-dione".[10]
Step 3: Accumulation and Storage
Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][11]
-
The SAA must be under the control of laboratory personnel.[7]
-
Keep the waste container closed at all times, except when adding waste.[8]
-
Store the container in a well-ventilated, cool, and dry area, away from heat and ignition sources.[1][9]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[7][10]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup. They will have established procedures and contracts with certified waste haulers.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[12] This "cradle-to-grave" tracking is a key requirement of RCRA.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a well-defined emergency response plan is essential.
In Case of a Spill:
-
Evacuate the immediate area and alert your colleagues.
-
Remove all sources of ignition.[1]
-
Ventilate the area.
-
If the spill is small and you are trained to handle it, wear appropriate Personal Protective Equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.
-
Contain the spill using an inert absorbent material like sand or vermiculite.[1] Do not use combustible materials like paper towels.
-
Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for disposal as hazardous waste.[1]
-
Clean the spill area thoroughly.
-
For large spills, evacuate the laboratory and contact your institution's emergency response team immediately.
In Case of Personal Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek medical attention.[1]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.[1]
Visualization of the Disposal Workflow
To provide a clear, at-a-glance overview of the proper disposal procedure, the following workflow diagram has been created.
Caption: Workflow for the safe disposal of 2,2,6,6-Tetramethyloxane-3,5-dione.
Conclusion: A Culture of Safety
The responsible disposal of 2,2,6,6-tetramethyloxane-3,5-dione is not merely a procedural task but a reflection of our commitment to a culture of safety. By adhering to these guidelines, we not only comply with federal and state regulations but also uphold our ethical responsibility to protect our communities and the environment.[7][13] Let this guide serve as a trusted resource in your daily laboratory operations, fostering a safe and sustainable research environment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
